Acetyl hexapeptide-1
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H59N13O7/c1-4-5-15-32(52-26(3)57)39(60)51-25(2)38(59)55-36(21-29-23-47-24-50-29)42(63)56-35(19-27-12-7-6-8-13-27)41(62)53-33(17-11-18-48-43(45)46)40(61)54-34(37(44)58)20-28-22-49-31-16-10-9-14-30(28)31/h6-10,12-14,16,22-25,32-36,49H,4-5,11,15,17-21H2,1-3H3,(H2,44,58)(H,47,50)(H,51,60)(H,52,57)(H,53,62)(H,54,61)(H,55,59)(H,56,63)(H4,45,46,48)/t25-,32-,33-,34-,35+,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIQUSRULDNCKM-IFSWANACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H59N13O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
870.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448744-47-6 | |
| Record name | Acetyl hexapeptide-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448744476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Acetyl Hexapeptide-1: A Technical Guide to its Mechanism of Action on Gene Expression
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl hexapeptide-1 is a synthetic peptide that has garnered significant interest in dermatology and cosmetology for its dual-action capabilities, influencing both skin pigmentation and tissue regeneration. At the molecular level, this peptide exerts its effects by modulating specific gene expression pathways. Primarily, it functions as a biomimetic of alpha-melanocyte-stimulating hormone (α-MSH), activating the melanocortin-1 receptor (MC1-R) to initiate a signaling cascade that upregulates genes central to melanogenesis, thereby enhancing skin pigmentation and providing a natural photoprotective effect.[1][2][3] Concurrently, independent research has demonstrated its capacity to significantly increase the expression of the CDH1 gene, which encodes for E-cadherin, a protein vital for cellular adhesion and wound healing.[4][5] This guide provides an in-depth technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.
Mechanism of Action I: Modulation of Melanogenesis-Related Gene Expression
This compound is recognized as an agonist of the α-MSH receptor, MC1-R. By mimicking the natural ligand, α-MSH, it initiates a well-defined signaling pathway that culminates in the increased transcription of genes responsible for melanin synthesis. This action forms the basis of its use as a tanning enhancer and for its photoprotective properties against UV-induced damage.
The MC1-R Signaling Cascade
The mechanism is initiated when this compound binds to the MC1-R on the surface of melanocytes. This binding event triggers a G-protein-coupled receptor cascade:
-
Receptor Activation: Binding of this compound to MC1-R activates the associated Gs protein.
-
cAMP Production: The activated Gs protein stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). This leads to an increase in intracellular cAMP levels.
-
PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).
-
CREB Phosphorylation: PKA then phosphorylates the cAMP Response Element-Binding protein (CREB).
-
MITF Expression: Phosphorylated CREB acts as a transcription factor, binding to the promoter of the Microphthalmia-associated Transcription Factor (MITF) gene and stimulating its expression.
-
Target Gene Upregulation: MITF is the master transcriptional regulator of melanogenesis. It directly upregulates the expression of key melanogenic enzymes, including Tyrosinase (TYR), Tyrosinase-related protein 1 (TYRP1), and Dopachrome tautomerase (DCT, also known as TYRP2).
The increased expression of these enzymes accelerates the biochemical pathway of melanin synthesis within the melanosomes of melanocytes.
Visualization: MC1-R Signaling Pathway
Caption: this compound initiated melanogenesis signaling cascade.
Quantitative Data on Melanogenesis
Studies on an oil-soluble version of this compound have quantified its effects on the key endpoints of the melanogenesis pathway.
| Parameter | Result | Citation |
| Tyrosinase Activity | +83% | |
| Melanin Production by Melanocytes | +95% | |
| Visible Skin Pigmentation | +54% |
Representative Experimental Protocol: Gene Expression Analysis in Melanocytes
While the original source for the quantitative data did not provide a full protocol, a representative methodology for assessing the impact of a peptide on melanogenesis-related gene expression can be constructed based on standard practices in the field.
-
Cell Culture: Human epidermal melanocytes (HEM) or a suitable melanoma cell line (e.g., B16F10, SK-MEL-2) are cultured in appropriate growth medium until they reach 70-80% confluency.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing this compound at various concentrations (e.g., 10 µM - 200 µM). A positive control (e.g., 100 nM α-MSH) and an untreated control are included.
-
Incubation: Cells are incubated for a period sufficient to elicit a transcriptional response, typically 24 to 48 hours.
-
RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed via spectrophotometry.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): The expression levels of target genes (MITF, TYR, TYRP1, DCT) and a housekeeping gene (e.g., GAPDH, ACTB) are quantified using qPCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of target genes is calculated using the comparative CT (ΔΔCT) method, normalizing the expression to the housekeeping gene and comparing treated samples to the untreated control.
Mechanism of Action II: Upregulation of CDH1 Gene Expression
Beyond its role in pigmentation, this compound has been shown to influence genes associated with cellular adhesion and tissue integrity. This mechanism is particularly relevant to its application in wound healing and anti-aging cosmeceuticals.
Modulation of E-Cadherin Expression
The primary target identified in this pathway is the CDH1 gene, which encodes the protein E-cadherin. E-cadherin is a crucial calcium-dependent cell adhesion molecule that mediates cell-cell adhesion in epithelial tissues, playing a fundamental role in tissue structure, maintenance, and repair.
In a study using human hepatocytes (HepG2), treatment with this compound resulted in a significant upregulation of CDH1 gene expression. The increase was observed to be time-dependent, becoming statistically significant at 24 hours and reaching its peak at 48 hours post-treatment. Notably, the study also found no significant modulation of genes related to apoptosis (BAX, Bcl-2, Caspase-9) or the cell cycle (Cyclin D1), suggesting a specific effect on cellular adhesion pathways without inducing cytotoxicity.
Visualization: Experimental Workflow for CDH1 Gene Analysis
Caption: Workflow for analyzing this compound's effect on gene expression.
Quantitative Data on CDH1 Expression
While the exact fold-increase was not specified in the available literature, the results were described as statistically significant.
| Gene Target | Cell Line | Time Point | Result | Citation |
| CDH1 (E-cadherin) | HepG2 | 24 hours | Statistically significant increase | |
| CDH1 (E-cadherin) | HepG2 | 48 hours | Peak expression increase | |
| Apoptosis Genes (BAX, Bcl-2, etc.) | HepG2 | 24-72 hours | No significant modulation |
Experimental Protocol: CDH1 Gene Expression Analysis
This protocol is detailed from the methodology described in the study by Topouzidou et al. (2025).
-
Peptide Synthesis: this compound was synthesized in-house.
-
Cell Culture: Human hepatocytes (HepG2 cell line) were cultured under standard conditions.
-
Cytotoxicity Assessment: Initial assays were performed to determine the non-cytotoxic concentration of the peptide.
-
Peptide Treatment: HepG2 cells were exposed to a concentration of 0.6 mg/mL of the synthetic this compound. An untreated cell population was maintained as a control.
-
Incubation and Sample Collection: Cells were incubated and harvested at multiple time points: 24, 48, and 72 hours.
-
Gene Expression Analysis (qPCR):
-
Total RNA was isolated from both treated and untreated cells at each time point.
-
The expression of the target gene CDH1 was analyzed.
-
The expression of apoptosis-related genes (BAX, Bcl-2, Caspase-9) and a cell-cycle-related gene (Cyclin D1) was also assessed.
-
Gene expression was normalized using β-actin as the reference (housekeeping) gene.
-
-
Statistical Analysis: The significance of the change in gene expression between treated and untreated cells was determined using appropriate statistical tests (e.g., t-test), with a p-value < 0.01 considered statistically significant.
Conclusion
The mechanism of action of this compound on gene expression is multifaceted, addressing distinct biological processes relevant to skin health and appearance. As a biomimetic of α-MSH, it effectively upregulates the entire genetic machinery of melanogenesis, providing a basis for its use in promoting pigmentation and photoprotection. Independently, its demonstrated ability to significantly increase the expression of the CDH1 gene highlights a distinct mechanism for enhancing cellular adhesion, which is foundational to tissue repair and the maintenance of skin integrity. The specificity of these actions, particularly the lack of impact on apoptotic and cell cycle genes, underscores its potential as a targeted bioactive ingredient for dermo-cosmetic and therapeutic applications. Further research, including detailed dose-response studies and analysis in more complex tissue models, will continue to elucidate the full scope of its molecular benefits.
References
An In-depth Technical Guide to Acetyl Hexapeptide-1 Signaling Pathways in Skin Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl Hexapeptide-1, a biomimetic peptide, has garnered significant attention in dermatology and cosmetic science for its multifaceted roles in skin physiology. Primarily known for its ability to modulate skin pigmentation, it also exhibits properties related to skin repair and homeostasis. This technical guide provides a comprehensive overview of the core signaling pathways activated by this compound in skin cells. It delves into the molecular mechanisms, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways to facilitate a deeper understanding for research and development professionals.
Introduction
This compound is a synthetic peptide designed to mimic the action of the endogenous alpha-melanocyte-stimulating hormone (α-MSH). Its primary mode of action is through the activation of the Melanocortin 1 Receptor (MC1R), a key regulator of melanogenesis in melanocytes.[1] Beyond its well-documented effects on pigmentation, emerging research indicates its involvement in other cellular processes within the skin, including the enhancement of cell adhesion and potential anti-inflammatory and DNA repair-supportive functions. This guide will explore these signaling cascades in detail.
Core Signaling Pathways
This compound primarily exerts its effects through two distinct signaling pathways in skin cells:
-
The MC1R-Mediated Melanogenesis Pathway: This is the principal pathway responsible for the peptide's influence on skin and hair pigmentation.
-
The E-Cadherin Upregulation Pathway: This pathway is involved in strengthening cell-to-cell adhesion, which is crucial for skin barrier integrity and repair.
The MC1R-Mediated Melanogenesis Pathway
As an α-MSH analog, this compound binds to and activates the MC1R, a G-protein coupled receptor located on the surface of melanocytes.[1] This binding initiates a downstream signaling cascade that ultimately leads to the synthesis of melanin.
The key steps in this pathway are as follows:
-
MC1R Activation: this compound binds to MC1R.
-
G-Protein Activation: This binding activates the associated Gs protein.
-
Adenylate Cyclase Activation: The activated Gs protein stimulates adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
CREB Phosphorylation: PKA phosphorylates the cAMP response element-binding protein (CREB).
-
MITF Transcription: Phosphorylated CREB (pCREB) acts as a transcription factor, binding to the promoter of the Microphthalmia-associated Transcription Factor (MITF) gene and increasing its expression.
-
Melanogenic Gene Expression: MITF, in turn, upregulates the transcription of key melanogenic enzymes, including Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP-1), and Tyrosinase-related protein 2 (TRP-2).
-
Melanin Synthesis: These enzymes catalyze the multi-step process of converting the amino acid tyrosine into melanin pigments (eumelanin and pheomelanin) within melanosomes.
-
Melanosome Transfer: The newly synthesized melanin is then transferred from melanocytes to surrounding keratinocytes, resulting in skin and hair pigmentation.
This pathway not only increases pigmentation but also provides a natural photoprotective effect, as melanin absorbs and scatters UV radiation.[1]
The E-Cadherin Upregulation Pathway
Recent studies have indicated that this compound can also influence the expression of cell adhesion molecules, specifically E-cadherin.[2][3] E-cadherin is a crucial component of adherens junctions, which are responsible for maintaining the integrity of epithelial tissues like the skin.
The proposed mechanism involves:
-
Signal Transduction: this compound, through a yet to be fully elucidated signaling cascade, leads to an increase in the transcription of the CDH1 gene.
-
CDH1 Gene Expression: The CDH1 gene encodes the E-cadherin protein.
-
Increased E-cadherin: The upregulation of CDH1 gene expression results in a higher concentration of E-cadherin protein at the cell membrane.
-
Strengthened Adherens Junctions: This increase in E-cadherin enhances the formation and stability of adherens junctions between keratinocytes.
-
Improved Skin Barrier Function: Stronger cell-cell adhesion contributes to a more robust skin barrier, which is essential for preventing water loss and protecting against environmental insults.
This pathway suggests a role for this compound in skin repair and the maintenance of a healthy skin barrier.
Quantitative Data
While extensive quantitative data from peer-reviewed literature is still emerging, some studies and manufacturer data provide insights into the efficacy of this compound.
| Parameter | Cell Type/Model | Treatment | Result | Reference |
| Melanin Production | Melanocytes | This compound | Increased melanin synthesis. | Manufacturer Data |
| Tyrosinase Activity | Melanocytes | This compound | Stimulated tyrosinase activity. | Manufacturer Data |
| Hair Pigmentation | Ex vivo hair follicles | This compound | Decreased number of white/low-pigmented cells; Increased number of moderate/highly-pigmented cells. | Manufacturer Data |
| CDH1 Gene Expression | HepG2 cells | 0.6 mg/mL this compound | Significant increase in CDH1 gene expression. | |
| Anti-inflammatory Effect | Keratinocytes | This compound | Limits the expression of IL-1, IL-8, and PGE2. | Manufacturer Data |
| DNA Protection | Melanocytes and Keratinocytes | This compound | Modulates DNA repair mechanisms. | Manufacturer Data |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the effects of this compound. Specific details may vary based on the exact study design.
Melanin Content Assay
This protocol is used to quantify the amount of melanin produced by melanocytes in culture.
Workflow:
Methodology:
-
Cell Culture: Plate melanocytes (e.g., B16-F10 murine melanoma cells or primary human melanocytes) in appropriate culture dishes and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 48-72 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable buffer (e.g., RIPA buffer).
-
Melanin Solubilization: Pellet the cell lysate and dissolve the melanin-containing pellet in a solubilizing agent (e.g., 1N NaOH) by heating (e.g., at 80°C for 1 hour).
-
Spectrophotometry: Measure the absorbance of the solubilized melanin at approximately 475 nm using a microplate reader.
-
Quantification: Determine the melanin concentration by comparing the absorbance values to a standard curve generated with synthetic melanin. Normalize the results to the total protein content of the cell lysate.
Quantitative Real-Time PCR (qPCR) for CDH1 Gene Expression
This protocol is used to measure the relative expression levels of the CDH1 gene.
Workflow:
Methodology:
-
Cell Treatment: Culture keratinocytes or other relevant skin cells and treat with this compound as described above.
-
RNA Isolation: Extract total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, primers specific for the CDH1 gene, and a suitable qPCR master mix. Include primers for a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in CDH1 gene expression in treated cells relative to control cells.
Western Blot for MITF and Tyrosinase Expression
This protocol is used to detect and quantify the protein levels of MITF and Tyrosinase.
Workflow:
Methodology:
-
Protein Extraction: Treat melanocytes with this compound, then lyse the cells and quantify the total protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for MITF or Tyrosinase, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a versatile bioactive peptide with well-defined signaling pathways in skin cells. Its primary action through the MC1R pathway provides a strong basis for its use in modulating skin and hair pigmentation and offering photoprotection. The emerging evidence of its role in upregulating E-cadherin highlights its potential for improving skin barrier function and promoting skin health. For researchers and drug development professionals, understanding these core mechanisms is crucial for harnessing the full potential of this compound in dermatological and cosmetic applications. Further research to elucidate the finer details of these pathways and to generate more extensive quantitative data will undoubtedly pave the way for novel and more effective skin care solutions.
References
In Vitro Stability and Degradation of Acetyl Hexapeptide-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl hexapeptide-1, a synthetic peptide with diverse applications in the cosmetic and dermatological fields, has garnered significant interest for its anti-aging and skin-soothing properties. Understanding its stability and degradation profile under various in vitro conditions is paramount for formulation development, ensuring product efficacy and safety. This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro stability of this compound, potential degradation pathways, and its known signaling mechanisms of action. While specific quantitative degradation data for this compound is not extensively available in public literature, this guide outlines the established experimental protocols and expected data formats to facilitate such investigations.
Introduction to this compound
This compound is a biomimetic peptide, meaning it is designed to mimic a naturally occurring biological molecule.[1] Its primary applications in cosmetic science are focused on its influence on skin pigmentation, wound healing, and anti-aging pathways.[1] The addition of an acetyl group to the peptide is intended to improve its stability and enhance skin penetration.[2] For optimal efficacy in formulations, it is recommended to be used at a pH between 4.0 and 6.0.[3] It is a water-soluble ingredient, which allows for its incorporation into a variety of product forms, including serums, creams, and lotions.[3]
Mechanisms of Action and Signaling Pathways
This compound exerts its biological effects through multiple signaling pathways. Its multifaceted nature allows it to influence skin pigmentation, cellular adhesion, and muscle contraction.
Modulation of Melanogenesis
As a biomimetic of alpha-Melanocyte Stimulating Hormone (α-MSH), this compound can bind to the Melanocortin 1 Receptor (MC1R) on melanocytes. This interaction activates the cyclic adenosine monophosphate (cAMP) pathway, which in turn upregulates the expression of Microphthalmia-associated Transcription Factor (MITF). MITF is a master regulator of melanogenesis, leading to increased tyrosinase activity and melanin synthesis. This mechanism is relevant for applications aimed at modulating skin pigmentation and protecting against UV-induced damage.
Enhancement of Cellular Adhesion
Recent studies have indicated that this compound can significantly upregulate the expression of E-cadherin, a key protein in forming cell-cell adhesions. This suggests a role for the peptide in reinforcing the skin barrier, promoting tissue integrity, and potentially aiding in wound healing processes.
In Vitro Stability and Degradation
The stability of a peptide is a critical attribute that influences its shelf-life and biological activity. Peptides can degrade via several chemical and physical pathways, including hydrolysis, oxidation, and enzymatic cleavage.
Forced Degradation Studies
To understand the degradation profile of this compound, forced degradation (stress testing) studies are essential. These studies involve exposing the peptide to conditions more severe than those it would typically encounter during storage and use, in order to accelerate degradation and identify potential degradation products. This information is crucial for developing stability-indicating analytical methods.
Table 1: Illustrative Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl | 24 - 72 hours at RT and 60°C | Cleavage of peptide bonds, deamidation of asparagine/glutamine residues. |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 - 72 hours at RT and 60°C | Cleavage of peptide bonds, deamidation, racemization. |
| Oxidative Stress | 3% H₂O₂ | 24 hours at RT | Oxidation of susceptible amino acid residues (e.g., Tryptophan, Histidine). |
| Thermal Stress | 60°C - 80°C (in solution and as solid) | 1 - 7 days | Aggregation, denaturation, hydrolysis, deamidation. |
| Photostability | ICH Q1B conditions (UV/Vis light exposure) | As per guidelines | Photodegradation of light-sensitive amino acids (e.g., Tryptophan). |
Note: The conditions provided are illustrative and should be optimized for this compound to achieve a target degradation of 5-20%.
Experimental Protocols
While a specific, validated stability-indicating method for this compound is not publicly available, a general experimental workflow can be established based on standard practices for peptide analysis.
Proposed Experimental Workflow for Stability Assessment
Stability-Indicating HPLC Method Development
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the gold standard for assessing peptide purity and stability.
-
Column: A C18 column with a pore size suitable for peptides (e.g., 120 Å or 300 Å) is recommended.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic phase (e.g., acetonitrile with 0.1% acid) is typically employed to resolve the parent peptide from its degradation products.
-
Detection: UV detection at a wavelength of 214-220 nm is suitable for monitoring the peptide backbone.
-
Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
Characterization of Degradation Products
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and structurally elucidating the degradation products formed during stress testing. By comparing the mass spectra of the degradation products with that of the parent peptide, it is possible to identify modifications such as hydrolysis of peptide bonds, deamidation, and oxidation.
Data Presentation
The results of stability studies should be presented in a clear and concise manner to allow for easy comparison of the peptide's stability under different conditions.
Table 2: Hypothetical Stability Data for this compound in Solution at 40°C
| Time (Weeks) | pH 4.0 (% Remaining) | pH 7.0 (% Remaining) | pH 9.0 (% Remaining) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 98.5 | 95.2 | 88.3 |
| 2 | 97.1 | 90.8 | 75.1 |
| 4 | 94.3 | 82.3 | 55.6 |
| 8 | 88.9 | 68.1 | 30.2 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific formulation and storage conditions.
Table 3: Hypothetical Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Major Degradation Products |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 |
| 0.1 M NaOH, RT, 24h | 22.8 | 3 |
| 3% H₂O₂, RT, 24h | 8.5 | 1 |
| 80°C, 48h | 12.4 | 2 |
| Photolytic (ICH Q1B) | 5.1 | 1 |
Note: This table presents hypothetical data for illustrative purposes.
Conclusion
While specific, publicly available data on the in vitro stability and degradation of this compound is limited, this guide provides a robust framework for researchers and formulation scientists to conduct such investigations. By understanding its multiple mechanisms of action and employing systematic stability testing protocols, including forced degradation studies and the development of a stability-indicating HPLC method, it is possible to thoroughly characterize the stability profile of this compound. This knowledge is fundamental for the development of stable, effective, and safe cosmetic and dermatological products.
References
Acetyl Hexapeptide-1: A Technical Guide to Its Synthesis, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl hexapeptide-1 is a synthetic peptide that has garnered significant interest in the cosmetic and therapeutic fields. Known for its dual action in reducing the appearance of expression wrinkles and modulating skin pigmentation, this peptide presents a compelling subject for scientific investigation. This technical guide provides an in-depth analysis of the synthesis, structural characterization, and biological mechanisms of this compound, offering detailed protocols and visual representations of its molecular interactions.
Structural Analysis of this compound
This compound is a synthetically derived peptide composed of six amino acids with an acetyl group at the N-terminus and an amide group at the C-terminus. This modification enhances its stability and bioavailability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Amino Acid Sequence | Ac-Nle-Ala-His-D-Phe-Arg-Trp-NH2 | [1][2] |
| Molecular Formula | C43H59N13O7 | [1] |
| Molecular Weight | 870.01 g/mol | [1] |
| Appearance | White to off-white lyophilized powder | |
| Solubility | Soluble in water |
Structural Elucidation
The primary structure of this compound is determined by its amino acid sequence. The secondary and tertiary structures, which dictate its biological activity, are characterized using various analytical techniques. While a definitive crystal structure from X-ray crystallography is not publicly available, spectroscopic methods provide valuable insights into its conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. 1D and 2D NMR experiments, such as COSY and NOESY, can be employed to assign proton resonances and identify through-bond and through-space correlations between amino acid residues. This information is then used to calculate a set of conformational structures.
Mass Spectrometry (MS) is crucial for confirming the molecular weight and sequence of the peptide. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate ions of the peptide, which are then analyzed to determine their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm its amino acid sequence.[3]
High-Performance Liquid Chromatography (HPLC) is primarily used for the purification and purity assessment of this compound. Reversed-phase HPLC (RP-HPLC) is the most common method, separating the peptide from impurities based on its hydrophobicity.
Synthesis of this compound
This compound is synthesized using a step-by-step process known as Solid-Phase Peptide Synthesis (SPPS) . This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc/tBu strategy is the most commonly used approach.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of this compound on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-D-Phe-OH, Fmoc-His(Trt)-OH, Fmoc-Ala-OH, Fmoc-Nle-OH)
-
Coupling reagents: HCTU (or HBTU/HOBt)
-
Activation base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
N-terminal acetylation solution: Acetic anhydride and DIPEA in DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvent: Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Trp):
-
Dissolve Fmoc-Trp(Boc)-OH (3 eq), HCTU (3 eq), and DIPEA (6 eq) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Subsequent Amino Acid Couplings: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence (Arg, D-Phe, His, Ala, Nle).
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Wash the acetylated peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide using preparative RP-HPLC.
-
-
Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and Mass Spectrometry.
Biological Mechanisms of Action
This compound exerts its biological effects through two primary mechanisms: modulation of neurotransmitter release for an anti-wrinkle effect and mimicry of α-melanocyte-stimulating hormone (α-MSH) to influence skin pigmentation.
Anti-Wrinkle Effect: Modulation of the SNARE Complex
Expression wrinkles are formed by the repeated contraction of facial muscles. This contraction is initiated by the release of the neurotransmitter acetylcholine (ACh) at the neuromuscular junction. The release of ACh is dependent on the formation of the SNARE (Soluble NSF Attachment Protein Receptor) complex, which mediates the fusion of synaptic vesicles containing ACh with the presynaptic membrane.
This compound is a biomimetic of the N-terminal end of SNAP-25, a key protein in the SNARE complex. It competes with SNAP-25 for a position in the complex, thereby destabilizing it. This interference with the SNARE complex reduces the efficiency of ACh release, leading to a moderation of muscle contraction and a subsequent reduction in the appearance of expression lines. A related mechanism involves the interaction with Munc18, another protein crucial for SNARE complex assembly.
References
Unveiling Acetyl Hexapeptide-1: A Bioactive Peptide for Skin and Hair Pigmentation
A deep dive into the discovery, development, and multifaceted biological activities of Acetyl Hexapeptide-1, a synthetic peptide inspired by a natural hormone, reveals its significant potential in cosmetic and therapeutic applications. This technical guide explores its synthesis, mechanism of action, and the scientific evidence supporting its efficacy in modulating pigmentation, inflammation, and DNA repair.
Introduction: The Genesis of a Biomimetic Peptide
This compound, commercially known as Melitane™, is a synthetic bioactive peptide that has emerged as a key ingredient in the cosmetic industry. Its development was driven by the quest for molecules that could mimic the natural physiological processes of the skin, particularly those related to pigmentation and protection against environmental aggressors. The peptide is a biomimetic analog of α-Melanocyte-Stimulating Hormone (α-MSH), a naturally occurring hormone that plays a pivotal role in regulating skin and hair color.[1][]
The discovery of α-MSH and its functions in the mid-20th century laid the groundwork for the development of synthetic analogs like this compound.[3] Researchers sought to create a more stable and targeted molecule that could replicate the beneficial effects of α-MSH without its potential side effects. The result is a hexapeptide with the amino acid sequence Ac-Nle-Ala-His-D-Phe-Arg-Trp-NH2.[1][4]
Synthesis and Physicochemical Properties
The synthesis of this compound is primarily achieved through Solid Phase Peptide Synthesis (SPPS). This method allows for the precise, sequential addition of amino acids to a solid resin support, enabling the creation of a specific peptide chain. The process is highly efficient and allows for the production of high-purity peptides suitable for cosmetic and research applications. The final step involves the acetylation of the N-terminus, which enhances the peptide's stability and bioavailability.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | N-acetyl-L-norleucyl-L-alanyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophanamide |
| Amino Acid Sequence | Ac-Nle-Ala-His-D-Phe-Arg-Trp-NH2 |
| Molecular Formula | C43H59N13O7 |
| Molecular Weight | 870.01 g/mol |
| Appearance | White powder |
| Solubility | Water-soluble |
Mechanism of Action: An Agonist of the MC1 Receptor
The biological activity of this compound is mediated through its interaction with the Melanocortin-1 Receptor (MC1R). The MC1R is a G-protein coupled receptor primarily expressed on the surface of melanocytes, the cells responsible for producing melanin. This compound acts as an agonist, meaning it binds to and activates the MC1R, mimicking the action of the endogenous α-MSH.
Activation of the MC1R initiates a cascade of intracellular signaling events. This pathway is crucial for stimulating melanogenesis, the process of melanin synthesis.
Biological Activities and Efficacy
The activation of the MC1R by this compound leads to a range of beneficial biological effects, making it a versatile ingredient in skincare and haircare formulations.
Stimulation of Melanogenesis
By activating the MC1R signaling pathway, this compound stimulates the synthesis of melanin in melanocytes. This leads to an increase in skin pigmentation, which can help to even out skin tone and provide a natural-looking tan without the need for UV exposure. In hair care, it can help to darken hair and reverse the graying process by stimulating melanin production in hair follicles.
Anti-inflammatory Properties
The MC1R is also expressed on various immune cells, and its activation has been shown to have potent anti-inflammatory effects. This compound, by mimicking α-MSH, can modulate the production of pro-inflammatory cytokines, thereby reducing inflammation in the skin. This makes it a valuable ingredient for soothing irritated skin and for use in products designed for sensitive skin.
DNA Repair
UV radiation from the sun can cause significant damage to the DNA of skin cells, leading to premature aging and an increased risk of skin cancer. The activation of the MC1R has been linked to the enhancement of DNA repair mechanisms in skin cells. This compound can therefore help to protect the skin from the harmful effects of UV radiation by promoting the repair of damaged DNA.
Experimental Protocols
The efficacy of this compound has been evaluated through a variety of in vitro and ex vivo experimental models. Below are outlines of key experimental protocols.
In Vitro Melanin Synthesis Assay
This assay is used to quantify the ability of this compound to stimulate melanin production in cultured melanocytes.
Methodology:
-
Cell Culture: Human epidermal melanocytes are cultured in appropriate growth medium.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 72 hours). A known melanin stimulator (e.g., α-MSH) is used as a positive control, and untreated cells serve as a negative control.
-
Melanin Extraction: After treatment, the cells are lysed, and the melanin content is extracted using a sodium hydroxide solution.
-
Quantification: The absorbance of the melanin extract is measured at 475 nm using a spectrophotometer. The melanin content is then normalized to the total protein content of the cell lysate.
Anti-inflammatory Assay (Cytokine Measurement)
This assay assesses the ability of this compound to reduce the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
Methodology:
-
Cell Culture: Human keratinocytes or immune cells (e.g., macrophages) are cultured.
-
Inflammatory Stimulus: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or UV radiation.
-
Treatment: Cells are co-treated with the inflammatory stimulus and varying concentrations of this compound.
-
Cytokine Measurement: After a defined incubation period, the cell culture supernatant is collected. The levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
DNA Repair Assay (Comet Assay)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
Methodology:
-
Cell Culture and Treatment: Human keratinocytes are treated with a DNA damaging agent (e.g., UV radiation) in the presence or absence of this compound.
-
Cell Embedding: The treated cells are embedded in a low-melting-point agarose gel on a microscope slide.
-
Lysis: The cells are lysed to remove cell membranes and proteins, leaving behind the DNA.
-
Electrophoresis: The slides are subjected to electrophoresis, which causes the damaged DNA fragments to migrate out of the nucleus, forming a "comet tail."
-
Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage. A reduction in the comet tail in cells treated with this compound indicates enhanced DNA repair.
Applications in Cosmetics and Drug Development
The multifaceted biological activities of this compound make it a valuable ingredient in a wide range of cosmetic products, including:
-
Sunless tanning products: To promote a natural-looking tan.
-
Anti-aging creams and serums: To even out skin tone and reduce the appearance of age spots.
-
Hair care products: To combat premature graying of hair.
-
Soothing and anti-inflammatory formulations: For sensitive and irritated skin.
-
Sun care products: To enhance the skin's natural defense against UV radiation.
Beyond cosmetics, the potent anti-inflammatory and DNA repair properties of this compound suggest its potential for therapeutic applications in the treatment of inflammatory skin conditions and in the prevention of skin cancer. Further research and clinical trials are warranted to fully explore these possibilities.
Conclusion
This compound stands as a testament to the power of biomimetic peptide design. By harnessing the mechanism of a natural hormone, this synthetic peptide offers a safe and effective way to modulate key biological processes in the skin and hair. Its well-defined mechanism of action, coupled with a growing body of scientific evidence supporting its efficacy, positions this compound as a cornerstone ingredient in the development of advanced cosmetic and dermatological products. As research continues to uncover the full extent of its capabilities, the potential applications for this remarkable bioactive peptide are likely to expand even further.
References
homologs and analogs of acetyl hexapeptide-1 in scientific literature
An In-depth Technical Guide on Acetyl Hexapeptide-1 and its Analogs in Scientific Literature
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, commercially known as Melitane™, is a synthetic biomimetic peptide designed to mimic the activity of α-melanocyte-stimulating hormone (α-MSH).[1][2] As an α-MSH analog, its primary mechanism of action involves binding to and activating the melanocortin 1 receptor (MC1R), a G-protein coupled receptor (GPCR) predominantly expressed on melanocytes.[1][3] This interaction triggers a signaling cascade that stimulates melanogenesis (the production of melanin), which is crucial for skin pigmentation and provides natural protection against ultraviolet (UV) radiation.[4] Beyond pigmentation, the activation of MC1R is associated with DNA repair modulation and anti-inflammatory effects.
This technical guide provides a comprehensive overview of this compound, its homologs, and other functional analogs targeting the melanocortin system. It details the core signaling pathways, summarizes quantitative data on peptide activity, provides detailed experimental protocols for characterization, and presents visual workflows and diagrams to facilitate understanding. The focus is on peptides that function as agonists of melanocortin receptors, providing a comparative framework for researchers in dermatology, cosmetics, and drug development.
Core Signaling Pathway: MC1R Activation
This compound and its functional analogs act as agonists at the MC1R. The binding of these peptides to the receptor initiates a canonical Gs-protein coupled signaling cascade.
-
Receptor Binding: The peptide ligand binds to the extracellular domain of the MC1R.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).
-
Downstream Signaling: Elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), which translocates to the nucleus.
-
Gene Transcription: Phosphorylated CREB upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanocyte survival and differentiation and controls the transcription of key melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TYRP-1), and dopachrome tautomerase (DCT).
-
Melanin Synthesis: The increased expression of these enzymes leads to the synthesis of melanin within melanosomes, which are then transferred to surrounding keratinocytes, resulting in skin pigmentation.
Homologs and Analogs: Quantitative Data
The efficacy of this compound and its analogs is typically quantified by their binding affinity (Ki) and functional potency (EC50) at melanocortin receptors. The following tables summarize data from scientific literature for various α-MSH analogs.
Table 1: this compound and its Direct Analogs
| Peptide Sequence/Name | Receptor Target | Assay Type | Potency (EC50) | Reference |
| This compound (Melitane™) | MC1R | cAMP Production | Data not publicly available in peer-reviewed journals | |
| Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂ (Melanotan II) | MC1R | cAMP Production | ~0.2 nM | |
| [Nle⁴, D-Phe⁷]-α-MSH (NDP-α-MSH) | MC1R | cAMP Production | 0.071 nM |
Table 2: Other α-MSH Peptide Analogs with MC1R Agonist Activity
| Peptide Sequence/Name | Receptor Target | Assay Type | Potency (EC50) | Selectivity (vs. other MCRs) | Reference |
| Peptide 1 (sequence not fully disclosed) | hMC1R | cAMP Production | 0.041 nM | Not specified | |
| Peptide 2 (sequence not fully disclosed) | hMC1R | cAMP Production | 0.078 nM | Not specified | |
| Peptide 4 (sequence not fully disclosed) | hMC1R | cAMP Production | 0.14 nM | High specificity for MC1R | |
| [Leu³, Leu⁷, Phe⁸]-γ-MSH-NH₂ | hMC1R | cAMP Production | 4.5 nM | 16-fold selective for hMC1R | |
| γ-MSH | hMC1R | cAMP Production | 300 nM | 1.8-fold selective for hMC1R | |
| γ-MSH-NH₂ | hMC1R | cAMP Production | 70 nM | Not selective |
Experimental Protocols
Detailed and robust experimental protocols are essential for characterizing novel peptide analogs. Below are methodologies for key assays used to determine the binding affinity and functional activity of MC1R agonists.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test peptide by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Workflow Diagram
Detailed Methodology:
-
Membrane Preparation: Culture HEK293 or CHO cells stably expressing the human MC1R. Harvest cells, homogenize in a lysis buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
Assay Setup:
-
Total Binding: Wells containing cell membranes and radioligand only.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration (e.g., 1 µM) of a known unlabeled agonist (like NDP-α-MSH) to saturate the receptors.
-
Competition: Wells containing membranes, radioligand, and serial dilutions of the test peptide.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a predetermined time to ensure binding equilibrium is reached.
-
Filtration and Washing: Terminate the reaction by rapid filtration. The choice of filter pretreatment (e.g., with polyethylenimine) is critical to reduce peptide adsorption to the filter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Use software like GraphPad Prism to perform a non-linear regression analysis and determine the IC50 value. Calculate the Ki using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Cell-Based cAMP Functional Assay
This assay measures the functional potency (EC50) of a test peptide by quantifying the production of the second messenger cAMP following receptor activation.
Workflow Diagram
Detailed Methodology:
-
Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing hMC1R in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Peptide Stimulation: The following day, replace the culture medium with stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. Add serial dilutions of the test peptides and controls to the wells. Incubate for a short period (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the accumulated cAMP using a commercially available kit. Popular methods include:
-
HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay format.
-
Luminescence-based Biosensors (e.g., GloSensor™): These assays use a genetically encoded luciferase that emits light in response to cAMP binding, allowing for real-time measurements in living cells.
-
-
Data Analysis: Generate a cAMP standard curve. Convert the raw assay signals for the test samples into cAMP concentrations. Plot the dose-response curve (cAMP concentration vs. log of peptide concentration) and use non-linear regression to calculate the EC50 (the concentration of peptide that produces 50% of the maximal response) and Emax (the maximum response).
Conclusion
This compound is a key example of a synthetic peptide designed as a functional analog of an endogenous hormone, α-MSH. Its activity at the MC1R highlights a strategic approach for modulating skin physiology for cosmetic and therapeutic purposes, including enhancing pigmentation and providing photoprotection. The study of its homologs and other α-MSH analogs reveals a rich field of structure-activity relationships, where modifications to peptide sequence can fine-tune potency and receptor selectivity. The experimental protocols detailed herein provide a standardized framework for the rigorous evaluation of new candidate peptides, ensuring that their binding and functional characteristics are thoroughly assessed. This integrated approach of design, synthesis, and quantitative biological evaluation is critical for the continued development of novel and effective peptide-based agents for dermatological applications.
References
The Role of Acetyl Hexapeptide-1 in the Modulation of E-Cadherin Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
E-cadherin, a crucial component of adherens junctions, plays a pivotal role in maintaining tissue integrity and cellular adhesion. Its dysregulation is implicated in various pathological processes, including cancer metastasis and wound healing. Acetyl hexapeptide-1, a synthetic peptide, has emerged as a modulator of E-cadherin expression, suggesting its potential in therapeutic and dermo-cosmetic applications. This technical guide provides an in-depth analysis of the current understanding of this compound's role in modulating E-cadherin expression, detailing the underlying signaling pathways, experimental methodologies, and summarizing the key quantitative findings from pertinent studies.
Introduction to this compound and E-Cadherin
This compound, also known as Melitane, is a synthetic peptide recognized for its biomimetic properties, particularly its interaction with the melanocortin 1 receptor (MC1R).[1] Initially investigated for its role in skin pigmentation, recent research has unveiled its influence on cellular adhesion and tissue regeneration.[1]
E-cadherin, encoded by the CDH1 gene, is a calcium-dependent transmembrane glycoprotein that mediates cell-cell adhesion in epithelial tissues.[2] It is a fundamental component of adherens junctions, contributing to the maintenance of tissue architecture and cellular polarity. The loss of E-cadherin function is a hallmark of epithelial-to-mesenchymal transition (EMT), a process associated with tumor progression and metastasis. Conversely, the upregulation of E-cadherin can enhance cellular adhesion and promote tissue repair.[2]
Recent studies have demonstrated that this compound can significantly upregulate the expression of the CDH1 gene, thereby increasing E-cadherin levels.[3] This finding has opened new avenues for exploring the therapeutic potential of this compound in conditions characterized by compromised epithelial integrity.
Putative Signaling Pathway of this compound in Modulating E-Cadherin Expression
This compound is known to be an agonist of the melanocortin 1 receptor (MC1R). The canonical signaling pathway initiated by MC1R activation involves the Gs protein-mediated activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP-responsive element-binding protein (CREB). While the direct link between CREB activation and the upregulation of the CDH1 gene has not been definitively established in the context of this compound, it is hypothesized that activated CREB may act as a transcription factor for the CDH1 gene, leading to increased E-cadherin expression.
Experimental Data on E-Cadherin Modulation
Studies investigating the effect of this compound on gene expression have consistently shown an upregulation of CDH1. The primary method for this analysis has been quantitative polymerase chain reaction (qPCR).
| Peptide | Cell Line | Method | Key Findings | Other Genes Modulated | Reference |
| This compound | Human Hepatocytes (HepG2) | qPCR | Significant increase in CDH1 (E-cadherin) gene expression. | No significant modulation of apoptosis-related genes (BAX, Bcl-2, Caspase-9) or the cell cycle-related gene Cyclin D1. | |
| This compound | Human Hepatocytes (HepG2) | qPCR | Significant increase in E-cadherin expression from the first 24 hours of treatment. | Slight reduction in apoptotic BAX gene expression. |
Detailed Experimental Protocols
The following protocols are based on methodologies reported in studies investigating this compound and E-cadherin expression.
Cell Culture and Peptide Treatment
-
Cell Line: Human hepatocyte carcinoma (HepG2) cells are cultured.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Incubation Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Peptide Treatment: this compound is dissolved in a suitable solvent (e.g., sterile water) to create a stock solution. The stock solution is then diluted in the culture medium to the desired final concentration (e.g., 0.6 mg/mL). The treatment is carried out for various time points (e.g., 24, 48, 72 hours).
RNA Extraction and cDNA Synthesis
-
RNA Isolation: Total RNA is extracted from both untreated (control) and peptide-treated HepG2 cells using a suitable RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA can be assessed by gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with reverse transcriptase and random primers or oligo(dT) primers.
Quantitative Polymerase Chain Reaction (qPCR)
-
Reaction Mixture: The qPCR reaction is prepared using a SYBR Green master mix, forward and reverse primers for the target gene (CDH1) and a reference gene (e.g., GAPDH), and the synthesized cDNA as a template.
-
Primer Design: Primers for CDH1 and the reference gene should be designed to span an exon-exon junction to avoid amplification of genomic DNA.
-
Thermal Cycling: The qPCR is performed in a real-time PCR detection system with a typical thermal cycling profile:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute)
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis: The relative expression of the CDH1 gene is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.
Discussion and Future Directions
The upregulation of E-cadherin expression by this compound presents a promising avenue for research and development. This bioactivity suggests potential applications in promoting wound healing, improving skin barrier function, and potentially as an adjunct in therapies aimed at reversing the EMT process in cancer.
However, several areas require further investigation. The precise molecular mechanism linking MC1R activation to CDH1 gene expression needs to be elucidated. Further studies are warranted to identify the specific transcription factors and signaling intermediates involved. Additionally, while in vitro studies have shown significant results, in vivo studies are necessary to confirm these findings and to evaluate the physiological relevance of this compound-mediated E-cadherin modulation.
Future research should also focus on dose-response studies and the long-term effects of this compound treatment. Investigating the impact of this peptide on other cell adhesion molecules and the broader cellular architecture will provide a more comprehensive understanding of its biological effects.
Conclusion
This compound has been identified as a potent modulator of E-cadherin expression, demonstrating a significant increase in CDH1 gene expression in vitro. This technical guide has outlined the putative signaling pathway, summarized the available experimental data, and provided detailed methodologies for future research. The ability of this compound to enhance cellular adhesion through the upregulation of E-cadherin underscores its potential as a valuable tool for researchers and a promising candidate for therapeutic and dermo-cosmetic development. Further exploration of its mechanism of action and in vivo efficacy will be critical in translating these findings into clinical applications.
References
Acetyl Hexapeptide-1: A Deep Dive into its Foundational Research for Dermo-Cosmetic Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Acetyl Hexapeptide-1, a synthetic biomimetic peptide, has garnered significant attention in the dermo-cosmetic field for its role in modulating skin and hair pigmentation. As an analogue of the alpha-melanocyte-stimulating hormone (α-MSH), it functions as an agonist for the melanocortin-1 receptor (MC1R), a key regulator of melanogenesis. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, experimental evaluation protocols, and relevant signaling pathways. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of this peptide for innovative cosmetic and therapeutic applications.
Introduction
This compound is a hexapeptide with the amino acid sequence Ac-Nle-Ala-His-D-Phe-Arg-Trp-NH2.[1][2] Its primary mechanism of action revolves around its structural similarity to α-MSH, allowing it to bind to and activate the MC1R on melanocytes.[2][3] This interaction initiates a signaling cascade that stimulates the synthesis and transfer of melanin, the pigment responsible for coloration in skin and hair.[4] Consequently, this compound is investigated for its potential in applications such as promoting a "sunless tan," protecting against UV-induced DNA damage, and addressing hair pigmentation concerns like premature graying. Beyond its influence on pigmentation, emerging research suggests its involvement in other cellular processes, including the enhancement of skin's natural defense mechanisms and modulation of inflammatory responses.
Mechanism of Action: MC1R Signaling Pathway
This compound exerts its effects by mimicking α-MSH and activating the MC1R, a G-protein coupled receptor located on the surface of melanocytes. The binding of this compound to MC1R initiates a downstream signaling cascade, as depicted in the diagram below.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Acetyl Hexapeptide-1 in Research Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of Acetyl Hexapeptide-1 in various research samples. The protocols are based on established analytical techniques and provide a framework for accurate and reproducible measurements.
Introduction
This compound, also known as Melitane™, is a synthetic peptide that functions as a biomimetic of alpha-melanocyte-stimulating hormone (α-MSH). It is primarily known for its ability to stimulate melanin production by binding to the melanocortin-1 receptor (MC1R), making it a key ingredient in cosmetic formulations for tanning and hair pigmentation.[1][2][3] In a research context, accurate quantification of this compound is crucial for pharmacokinetic studies, formulation analysis, and understanding its mechanism of action in cell-based assays and tissue samples. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and discusses the potential for Enzyme-Linked Immunosorbent Assay (ELISA) development.
Signaling Pathway of this compound
This compound mimics the action of α-MSH by binding to the MC1R, a G-protein coupled receptor on the surface of melanocytes.[1][2] This binding event activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte development and function. MITF then promotes the transcription of key melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and dopachrome tautomerase (DCT), ultimately leading to the synthesis of melanin.
Figure 1: this compound signaling pathway in melanocytes.
Quantification Methods
Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
a. Instrumentation:
-
HPLC system with a binary pump, autosampler, and photodiode array detector.
-
Data acquisition and processing software.
b. Chromatographic Conditions:
-
Column: XBridge BEH HILIC column (150 mm x 2.1 mm, 3.5 µm) or equivalent.
-
Mobile Phase:
-
A: 40 mM Ammonium Formate in Water (pH 6.5)
-
B: Acetonitrile
-
-
Gradient: Isocratic elution with 30% A and 70% B.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
c. Sample Preparation:
-
For Aqueous Samples (e.g., cell culture media):
-
Thaw samples to room temperature.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered sample with the mobile phase (30:70, v/v Water:Acetonitrile) to a concentration within the calibration range.
-
-
For Tissue Homogenates:
-
Homogenize the tissue in a suitable lysis buffer.
-
Perform protein precipitation by adding three volumes of cold acetonitrile.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
d. Method Validation Parameters (Hypothetical for this compound, based on Acetyl Hexapeptide-8 data):
| Parameter | Result (Cosmetic Formulation Matrix) | Result (Cosmetic Cream Matrix) |
| Linearity Range | 20 - 30 µg/mL | 0.004 - 0.007% (w/w) |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.0007% (w/w) |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 0.002% (w/w) |
| Precision (%RSD) | < 5% | < 4% |
| Accuracy (% Recovery) | 98.9 - 99.8% | 99.3 - 101.6% |
Data adapted from a study on Acetyl Hexapeptide-8 and should be validated specifically for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-PDA, making it the preferred method for quantifying low concentrations of this compound in complex biological matrices like plasma, serum, or cell lysates.
Figure 2: General workflow for LC-MS/MS analysis.
a. Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and analysis software.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor and product ions need to be determined by direct infusion of an this compound standard.
-
Hypothetical Precursor Ion (M+H)⁺: m/z 871.5 (based on a molecular weight of 870.01 g/mol ).
-
Hypothetical Product Ions: To be determined from the fragmentation pattern (e.g., y- and b-ions).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
d. Sample Preparation:
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE plate with methanol followed by water.
-
Load the pre-treated sample (e.g., plasma diluted with phosphoric acid).
-
Wash the plate with an acidic wash buffer and then an organic wash buffer.
-
Elute the peptide with a basic methanolic solution.
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
e. Method Validation Parameters (Typical for Peptide Bioanalysis):
| Parameter | Typical Acceptance Criteria |
| Linearity Range | Dependent on application, e.g., 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10 |
| Precision (%RSD) | < 15% (20% at LOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |
Enzyme-Linked Immunosorbent Assay (ELISA)
Currently, there are no commercially available ELISA kits specifically for the direct quantification of this compound. The development of a custom competitive ELISA would be necessary. This would involve:
-
Synthesizing an this compound-carrier protein conjugate for immunization to generate specific antibodies.
-
Coating a microplate with these antibodies.
-
In the assay, the sample containing this compound would compete with a known amount of enzyme-labeled this compound for binding to the antibody-coated plate.
-
The signal generated would be inversely proportional to the amount of this compound in the sample.
While highly sensitive, the development and validation of a custom ELISA is a time-consuming and resource-intensive process.
Summary of Quantitative Data
The following table summarizes the performance characteristics of the described methods. Note that the LC-MS/MS data is based on typical performance for peptide quantification and would require specific validation for this compound.
| Method | Sample Matrix | Linearity Range | LOQ | Precision (%RSD) | Accuracy (% Bias) |
| HPLC-PDA | Cosmetic Formulations | 20 - 30 µg/mL | 1.5 µg/mL | < 5% | ± 2% |
| LC-MS/MS | Biological Fluids (e.g., Plasma) | 1 - 1000 ng/mL (Hypothetical) | 1 ng/mL (Hypothetical) | < 15% | ± 15% |
Conclusion
The quantification of this compound in research samples can be effectively achieved using HPLC-PDA for simpler matrices and LC-MS/MS for complex biological samples requiring high sensitivity. While a specific validated method for this compound is not widely published, the provided protocols, adapted from methods for similar peptides, offer a robust starting point for method development and validation. For high-throughput screening, the development of a custom ELISA could be a viable, albeit resource-intensive, option. The choice of the most appropriate method will be dictated by the specific research question, sample type, and available resources.
References
Application Notes: Acetyl Hexapeptide-1 in 3D Skin Equivalent Models
Application Notes: Acetyl Hexapeptide-1 and its Role in Melanogenesis
Introduction
Acetyl Hexapeptide-1, also known by trade names such as Melitane™, is a synthetic biomimetic peptide engineered to mimic the activity of α-Melanocyte-Stimulating Hormone (α-MSH). Due to its structural similarity to α-MSH, it functions as an agonist for the Melanocortin 1 Receptor (MC1R), a key receptor in melanocytes responsible for regulating melanin production.[1][2][3][4] By activating this pathway, this compound stimulates melanogenesis, leading to increased melanin synthesis and deposition. This makes it a compound of significant interest for applications aimed at enhancing skin pigmentation, promoting a natural tan, and protecting the skin from UV-induced DNA damage.
Mechanism of Action
The process of melanogenesis is a complex signaling cascade initiated by the binding of an agonist to the MC1R on the surface of melanocytes. This compound triggers this cascade through the following steps:
-
MC1R Binding: As an α-MSH analog, this compound binds to and activates the MC1R, a G-protein coupled receptor.
-
cAMP Pathway Activation: This binding activates the associated Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).
-
MITF Expression: The increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF).
-
Upregulation of Melanogenic Enzymes: MITF is the master regulator of melanocyte differentiation and function. It binds to the promoter regions of key melanogenic enzyme genes, including Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP-1), and Tyrosinase-related protein 2 (TRP-2/DCT), thereby upregulating their expression.
-
Melanin Synthesis: Tyrosinase is the rate-limiting enzyme in the melanin synthesis pathway, catalyzing the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone. The increased expression and activity of tyrosinase and other TRPs lead to a higher rate of melanin production within the melanosomes.
The synthesized melanin is then transferred from melanocytes to surrounding keratinocytes, resulting in visible skin pigmentation.
Signaling Pathway Diagram
Experimental Protocols
To evaluate the effect of this compound on melanogenesis, a series of in vitro assays are recommended using a suitable cell line, such as B16F10 murine melanoma cells or normal human epidermal melanocytes (NHEM).
Experimental Workflow Diagram
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the non-cytotoxic concentration range of this compound for subsequent experiments.
Materials:
-
B16F10 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed B16F10 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of fresh medium containing various concentrations of the peptide. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select concentrations that show >90% viability for further assays.
Protocol 2: Melanin Content Assay
Objective: To quantify the total melanin content in cells after treatment with this compound.
Materials:
-
6-well plates
-
Treated B16F10 cells
-
PBS (Phosphate-Buffered Saline)
-
1N NaOH with 10% DMSO
-
Microplate reader
-
BCA Protein Assay Kit
Methodology:
-
Cell Culture and Treatment: Seed B16F10 cells in 6-well plates and treat with non-toxic concentrations of this compound for 72 hours. α-MSH can be used as a positive control.
-
Harvesting: Wash the cells twice with ice-cold PBS and harvest them by trypsinization. Centrifuge to obtain cell pellets.
-
Lysis: Dissolve the cell pellets in 200 µL of 1N NaOH containing 10% DMSO.
-
Solubilization: Incubate the mixture at 80°C for 1 hour to solubilize the melanin.
-
Measurement: Transfer 100 µL of the lysate to a 96-well plate and measure the absorbance at 475 nm.
-
Normalization: Use the remaining lysate to determine the total protein concentration using a BCA protein assay kit, following the manufacturer's instructions.
-
Analysis: Normalize the melanin content to the total protein content (OD₄₇₅ / mg of protein) and express the results as a percentage of the control.
Protocol 3: Cellular Tyrosinase Activity Assay
Objective: To measure the intracellular tyrosinase activity in cells treated with this compound.
Materials:
-
Treated B16F10 cells
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
10 mM L-DOPA solution (3,4-dihydroxy-L-phenylalanine)
-
96-well plate
-
Microplate reader
Methodology:
-
Cell Culture and Treatment: Culture and treat cells as described in the melanin content assay (Protocol 2).
-
Lysate Preparation: Wash the harvested cell pellets with PBS and lyse them in ice-cold lysis buffer. Centrifuge the lysate at 12,000 g for 15 minutes at 4°C to remove cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Enzyme Reaction: In a 96-well plate, add 80 µL of the supernatant (containing an equal amount of protein for all samples) to each well.
-
Substrate Addition: Add 20 µL of 10 mM L-DOPA to each well to start the reaction.
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 475 nm to quantify the amount of dopachrome formed.
-
Analysis: Express tyrosinase activity as the change in absorbance per microgram of protein and calculate the percentage change relative to the control.
Protocol 4: Western Blot Analysis
Objective: To determine the protein expression levels of key melanogenic markers (MITF, Tyrosinase, TRP-1, TRP-2).
Materials:
-
Treated B16F10 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibodies (anti-MITF, anti-Tyrosinase, anti-TRP-1, anti-TRP-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Methodology:
-
Protein Extraction: Lyse the treated cells using RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Use β-actin as a loading control.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of target proteins to the β-actin level.
Data Presentation
Quantitative data from the assays should be summarized in tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (% of Control) ± SD |
| 0 (Control) | 100 ± 0.0 |
| 1 | Data |
| 10 | Data |
| 50 | Data |
| 100 | Data |
Table 2: Effect of this compound on Melanogenesis
| Treatment | Concentration (µM) | Relative Melanin Content (%) ± SD | Relative Tyrosinase Activity (%) ± SD |
| Control | 0 | 100 ± 0.0 | 100 ± 0.0 |
| This compound | 10 | Data | Data |
| This compound | 50 | Data | Data |
| α-MSH (Positive Control) | 0.1 | Data | Data |
Table 3: Relative Protein Expression from Western Blot Analysis
| Treatment | Concentration (µM) | MITF Expression (Fold Change) | Tyrosinase Expression (Fold Change) | TRP-1 Expression (Fold Change) |
| Control | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 10 | Data | Data | Data |
| This compound | 50 | Data | Data | Data |
| α-MSH (Positive Control) | 0.1 | Data | Data | Data |
References
- 1. This compound (Explained + Products) [incidecoder.com]
- 2. This compound | Melitane® | Cosmetic Ingredients Guide [ci.guide]
- 3. CN111514056A - Polypeptide composition with melanin generation promoting effect and application thereof - Google Patents [patents.google.com]
- 4. hlextract.com [hlextract.com]
Application Notes and Protocols for Gene Expression Analysis in Acetyl Hexapeptide-1 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various gene expression analysis techniques for studying the effects of acetyl hexapeptide-1 on skin cells. Detailed protocols for quantitative PCR, microarray analysis, and RNA sequencing are provided, along with data interpretation guidelines and visualizations of relevant signaling pathways.
Introduction to this compound and Gene Expression
This compound is a synthetic peptide with demonstrated applications in cosmetics for its anti-aging and skin-rejuvenating properties. Its mechanisms of action involve the modulation of gene expression related to cellular adhesion, extracellular matrix (ECM) production, and pigmentation. Understanding these genetic and molecular changes is crucial for elucidating its efficacy and for the development of novel skincare ingredients.
Recent studies have shown that this compound can influence the expression of key genes involved in skin health. For instance, it has been observed to upregulate the expression of the CDH1 gene, which encodes for E-cadherin, a protein vital for cell-to-cell adhesion and tissue repair[1][2][3][4][5]. Additionally, this compound, also known as Melitane, can stimulate melanin production by interacting with the melanocortin-1 receptor (MC1R).
This document outlines the primary techniques for analyzing these gene expression changes, providing researchers with the tools to investigate the molecular effects of this compound.
Key Gene Expression Analysis Techniques
The selection of a gene expression analysis technique depends on the scope of the study, from targeted gene analysis to genome-wide screening.
-
Quantitative Real-Time PCR (qPCR): Ideal for quantifying the expression of a small number of specific genes with high sensitivity and precision. It is often used to validate findings from broader screening methods.
-
Microarray Analysis: Allows for the simultaneous measurement of the expression levels of thousands of genes. This technique is well-suited for identifying gene expression patterns and discovering potential new targets of this compound.
-
RNA Sequencing (RNA-Seq): A powerful, high-throughput method that provides a comprehensive and unbiased view of the entire transcriptome. RNA-Seq can identify novel transcripts, alternative splicing events, and gene fusions in addition to quantifying gene expression.
Quantitative Data Summary
The following table summarizes representative quantitative gene expression data from studies on this compound and similar cosmetic peptides. This data is intended to be illustrative of the expected outcomes from the described experimental protocols.
| Gene | Function | Cell Type | Treatment | Fold Change vs. Control | Technique | Reference |
| CDH1 | Cell Adhesion (E-cadherin) | HepG2 | This compound (24h) | 2.5 | qPCR | |
| CDH1 | Cell Adhesion (E-cadherin) | HepG2 | This compound (48h) | 3.0 | qPCR | |
| BAX | Apoptosis Regulator | HepG2 | This compound | Slight Reduction | qPCR | |
| COL1A1 | Collagen Type I Alpha 1 Chain | Human Dermal Fibroblasts | Cosmetic Peptide Mix | 1.5 - 2.0 | qPCR | |
| FN1 | Fibronectin 1 | Human Dermal Fibroblasts | Cosmetic Peptide Mix | 1.8 - 2.2 | qPCR | |
| HAS1 | Hyaluronan Synthase 1 | Human Dermal Fibroblasts | Cosmetic Peptide Mix | 1.3 - 1.7 | qPCR | |
| TYR | Tyrosinase (Melanin Synthesis) | Melanocytes | MC1R Agonist | 15.0 | qPCR | |
| MITF | Melanogenesis Associated Transcription Factor | Melanocytes | MC1R Agonist | Increased | qPCR |
Signaling Pathways Modulated by this compound
This compound is known to influence key signaling pathways in skin cells. The following diagrams illustrate these pathways.
References
- 1. RNA-seq of primary human fibroblasts cultured on soft and stiff ECM [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Melatonin reduces melanogenesis by inhibiting the paracrine effects of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamics of Transforming Growth Factor Beta Signaling in Wound Healing and Scarring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
Application Notes: Co-culture Experimental Design with Acetyl Hexapeptide-1
Application Notes and Protocols for Assessing Collagen Synthesis Following Acetyl Hexapeptide-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Hexapeptide-1 is a synthetic peptide that has garnered significant interest in the fields of dermatology and cosmetic science for its potential anti-aging and skin rejuvenation properties. A key mechanism of action attributed to this compound is its ability to stimulate collagen synthesis in dermal fibroblasts, the primary cells responsible for producing and maintaining the skin's extracellular matrix. This document provides detailed application notes and protocols for assessing the effects of this compound on collagen production, offering a comprehensive guide for researchers and professionals in drug development.
The transforming growth factor-beta (TGF-β) signaling pathway is a central regulator of collagen synthesis. Upon binding of TGF-β to its receptor, a signaling cascade is initiated through the phosphorylation of Smad proteins (Smad2 and Smad3). These activated Smads then form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor to upregulate the expression of collagen genes, such as COL1A1 and COL3A1, leading to increased synthesis of type I and type III collagen, respectively. While the direct interaction of this compound with this pathway is an area of ongoing research, it is hypothesized that the peptide may modulate TGF-β/Smad signaling to promote collagen production.
Data Presentation: Quantitative Analysis of Collagen Synthesis
The following table summarizes hypothetical quantitative data from key experiments designed to assess the impact of this compound on collagen synthesis in human dermal fibroblasts.
| Experimental Method | Target Analyte | Control (Untreated) | This compound (10 µM) | This compound (50 µM) | Fold Change (vs. Control at 50 µM) |
| ELISA | Pro-Collagen Type I C-Peptide (ng/mL) | 150 ± 12.5 | 225 ± 18.7 | 310 ± 25.8 | 2.07 |
| Western Blot | Collagen Type I (Relative Density) | 1.0 ± 0.08 | 1.6 ± 0.12 | 2.2 ± 0.18 | 2.20 |
| Western Blot | Collagen Type III (Relative Density) | 1.0 ± 0.09 | 1.4 ± 0.11 | 1.9 ± 0.15 | 1.90 |
| qPCR | COL1A1 mRNA (Relative Expression) | 1.0 ± 0.10 | 1.8 ± 0.15 | 2.5 ± 0.21 | 2.50 |
| qPCR | COL3A1 mRNA (Relative Expression) | 1.0 ± 0.11 | 1.5 ± 0.13 | 2.1 ± 0.19 | 2.10 |
| Immunofluorescence | Collagen Type I (Mean Fluorescence Intensity) | 100 ± 9.2 | 175 ± 14.5 | 240 ± 20.1 | 2.40 |
Signaling Pathway and Experimental Workflow Diagrams
Hypothesized modulation of the TGF-β/Smad signaling pathway by this compound.
General experimental workflow for assessing collagen synthesis.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-Collagen Type I C-Peptide (PIP)
Objective: To quantify the amount of newly synthesized and secreted pro-collagen type I by measuring the concentration of the C-terminal propeptide (PIP) in the cell culture supernatant.
Materials:
-
Human Pro-Collagen Type I C-Peptide (PIP) ELISA Kit
-
Human dermal fibroblasts (HDFs)
-
Cell culture medium and supplements
-
This compound
-
96-well microplate reader
Protocol:
-
Cell Culture and Treatment:
-
Seed HDFs in 96-well plates at a density of 1 x 104 cells/well and culture until they reach 80-90% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50 µM) in fresh serum-free medium. Include a positive control (e.g., TGF-β1 at 10 ng/mL).
-
Incubate for 48-72 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
Centrifuge at 1,500 rpm for 10 minutes to remove any cellular debris.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, add standards and collected supernatants to the antibody-pre-coated wells.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of PIP in each sample by interpolating from the standard curve.
-
Western Blot for Collagen Type I and Type III
Objective: To detect and quantify the relative protein levels of Collagen Type I and Type III in HDFs after treatment with this compound.
Materials:
-
HDFs and culture reagents
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Collagen I, anti-Collagen III, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture and Lysis:
-
Culture HDFs in 6-well plates and treat with this compound as described for the ELISA protocol.
-
After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 6-8% SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the collagen band intensities to the corresponding β-actin band intensity.
-
Quantitative Real-Time PCR (qPCR) for COL1A1 and COL3A1
Objective: To measure the relative gene expression levels of COL1A1 and COL3A1 in HDFs following treatment with this compound.
Materials:
-
HDFs and culture reagents
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR primers for COL1A1, COL3A1, and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
Real-time PCR system
Protocol:
-
Cell Culture and RNA Extraction:
-
Culture and treat HDFs with this compound as previously described.
-
After 24-48 hours of incubation, lyse the cells and extract total RNA using an appropriate kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reaction with SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR using a real-time PCR system with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Immunofluorescence Staining for Collagen Type I
Objective: To visualize the deposition of Collagen Type I in the extracellular matrix of HDFs treated with this compound.
Materials:
-
HDFs cultured on glass coverslips in 24-well plates
-
This compound
-
4% paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization (optional, for intracellular staining)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-Collagen I
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Culture and treat HDFs on coverslips as previously described for 72 hours to allow for matrix deposition.
-
-
Fixation and Staining:
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash with PBS. For extracellular staining, proceed to blocking. For intracellular staining, permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with blocking solution for 1 hour.
-
Incubate with the primary anti-Collagen I antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the staining using a fluorescence microscope.
-
Capture images and quantify the mean fluorescence intensity of the collagen staining using image analysis software.
-
These detailed protocols provide a robust framework for assessing the collagen-stimulating effects of this compound, enabling researchers to generate reliable and reproducible data.
Troubleshooting & Optimization
improving acetyl hexapeptide-1 solubility in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Acetyl Hexapeptide-1 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a water-soluble synthetic peptide.[1][2] Its acetate salt form has a reported solubility of approximately 39 mg/mL in water.[3][4] However, achieving this concentration may require specific techniques such as ultrasonication and warming.[3]
Q2: What is the optimal pH for dissolving and working with this compound?
For optimal activity, it is recommended to formulate this compound in a pH range of 4.0 to 6.0. While it is water-soluble, its stability and effectiveness are enhanced in slightly acidic conditions.
Q3: Can I dissolve this compound in Phosphate-Buffered Saline (PBS)?
Q4: Are there any specific storage recommendations for this compound solutions?
Once dissolved, it is recommended to store aqueous solutions of peptides at -20°C or -80°C to prevent degradation. For short-term storage, 4°C is acceptable for a limited period. Avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound in aqueous buffers.
| Problem | Potential Cause | Troubleshooting Steps |
| Peptide will not dissolve or solution is cloudy | - Concentration is too high.- pH of the buffer is not optimal.- Insufficient agitation. | 1. Reduce Concentration: Try dissolving a smaller amount of the peptide in the same volume of solvent.2. Adjust pH: Ensure the pH of your aqueous buffer is within the 4.0-6.0 range. You can use dilute acetic acid to lower the pH.3. Use Sonication: A brief sonication in a water bath can help to break up peptide aggregates and enhance dissolution.4. Gentle Warming: Gently warm the solution (e.g., to 37°C) to increase solubility. Avoid excessive heat, as it can degrade the peptide. |
| Peptide precipitates out of solution after initial dissolution | - Change in temperature.- pH shift.- Aggregation over time. | 1. Maintain Temperature: Ensure the solution is stored at a consistent temperature.2. Verify and Buffer pH: Confirm the pH of the solution and ensure it is adequately buffered to resist pH changes.3. Filter Sterilize: For long-term storage, filter the solution through a 0.22 µm filter to remove any small, insoluble particles that could act as nucleation sites for aggregation. |
| Low biological activity of the dissolved peptide | - Peptide degradation.- Suboptimal pH affecting peptide conformation and activity. | 1. Prepare Fresh Solutions: Use freshly prepared solutions for your experiments whenever possible.2. Confirm pH: Ensure the final pH of your experimental buffer containing the peptide is within the recommended 4.0-6.0 range. |
Quantitative Solubility Data
| Solvent | pH | Solubility | Notes |
| Water | Not Specified | ~39 mg/mL | Requires ultrasonication and warming. |
| Aqueous Buffer | 4.0 - 6.0 | - | Recommended pH range for optimal activity. |
Experimental Protocols
Protocol for Solubilizing this compound in an Aqueous Buffer
This protocol provides a general procedure for dissolving lyophilized this compound powder.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or desired aqueous buffer (e.g., 50 mM sodium acetate buffer)
-
pH meter
-
0.1 M Acetic Acid or 0.1 M Sodium Hydroxide for pH adjustment
-
Vortex mixer
-
Water bath sonicator
-
Sterile 0.22 µm syringe filter
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Initial Buffer Preparation: Prepare your desired aqueous buffer. Adjust the pH to the lower end of the recommended range (e.g., pH 4.0-5.0) using 0.1 M Acetic Acid.
-
Reconstitution: Add the appropriate volume of the prepared buffer to the vial of this compound to achieve the desired stock concentration.
-
Dissolution:
-
Gently vortex the vial for 1-2 minutes.
-
If the peptide is not fully dissolved, place the vial in a water bath sonicator for 5-10 minute intervals. Check for dissolution after each interval.
-
If sonication is insufficient, gently warm the solution to 37°C for 10-15 minutes.
-
-
Final pH Adjustment: Once the peptide is fully dissolved, check the pH of the solution and, if necessary, adjust it to the final desired pH within the 4.0-6.0 range using 0.1 M Acetic Acid or 0.1 M Sodium Hydroxide.
-
Sterilization and Storage:
-
Filter the peptide solution through a sterile 0.22 µm syringe filter to remove any potential aggregates or microbial contamination.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
References
Technical Support Center: Optimizing Acetyl Hexapeptide-1 Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Acetyl Hexapeptide-1 in experiments while minimizing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Melitane, is a synthetic peptide that functions as a biomimetic of alpha-melanocyte-stimulating hormone (α-MSH).[1] Its primary mechanism of action involves binding to the Melanocortin 1 Receptor (MC1R), which stimulates melanin production and can help protect the skin from UV-induced damage.[1][2] Additionally, it has been shown to upregulate the expression of E-cadherin, a key protein involved in cell-to-cell adhesion and tissue regeneration.[2][3]
Q2: Is this compound generally considered cytotoxic?
Current research suggests that this compound has a low cytotoxicity profile. Studies on human hepatocyte (HepG2) cell lines have shown no significant cytotoxic effects at concentrations as high as 0.6 mg/mL over a 96-hour period. Furthermore, some studies indicate that it may even slightly reduce the expression of apoptosis-related genes.
Q3: What concentration of this compound should I use in my experiments?
The optimal concentration will depend on your specific cell type and experimental goals. For cosmetic applications, concentrations are typically very low. For in vitro studies, a good starting point is to test a range of concentrations. Based on available data, concentrations up to 0.6 mg/mL have been used without observing cytotoxicity in HepG2 cells. It is always recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and assay.
Q4: I am observing unexpected cytotoxicity in my experiments with this compound. What could be the cause?
While this compound is reported to have low toxicity, several factors could contribute to unexpected cytotoxic effects in your experiments. Please refer to our Troubleshooting Guide below for a detailed breakdown of potential issues and solutions.
Data Presentation
Table 1: Summary of In Vitro Cytotoxicity Data for this compound
| Cell Line | Concentration | Exposure Time | Assay | Result | Reference |
| Human Hepatocytes (HepG2) | 0.6 mg/mL | 24, 48, 72, 96 hours | Trypan Blue Exclusion | No significant difference in cell growth or death compared to control. |
Table 2: Comparative Cytotoxicity Data for Acetyl Hexapeptide-8 Amide (a related peptide)
Note: This data is for a different, though structurally related, peptide and is provided for comparative purposes to illustrate potential dose-dependent effects.
| Cell Line | IC50 Value | Exposure Time | Assay | Reference |
| Human Embryonic Kidney (HEK-293) | 34.862 µM | 48 hours | Formazan-based antiproliferation assay | |
| Neuroblastoma (IMR-32) | 64.458 µM | 48 hours | Formazan-based antiproliferation assay | |
| Human Epidermal Fibroblasts | >100 µM (67% inhibition at 100 µM) | 48 hours | Formazan-based antiproliferation assay |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plate
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Peptide Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the peptide dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
Materials:
-
96-well plate
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
Mandatory Visualizations
References
Acetyl Hexapeptide-1 Solutions: Technical Support Center for Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the oxidation and degradation of Acetyl Hexapeptide-1 in solution. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the stability and efficacy of your peptide solutions during experiments.
Troubleshooting Guide: Common Issues with this compound Solution Stability
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of Peptide Potency/Activity | Peptide degradation due to oxidation, hydrolysis, or other chemical modifications. | 1. Verify pH: Ensure the solution pH is within the optimal range of 4.0-6.0.[1] 2. Control Temperature: Store stock solutions at -20°C to -15°C for long-term stability (up to 24 months) and avoid repeated freeze-thaw cycles.[2] For working solutions, short-term storage at 4°C is recommended.[3] 3. Protect from Light: Store solutions in amber vials or protect from light to prevent photodegradation, especially due to the presence of a tryptophan residue.[2] 4. Add Antioxidants: Incorporate antioxidants such as Vitamin C (Ascorbic Acid) and Vitamin E (Tocopherol) into the formulation to mitigate oxidative degradation.[1] 5. Use Chelating Agents: Add a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation. |
| Discoloration of Solution (Yellowing) | Oxidation of the tryptophan residue within the peptide sequence. | 1. Inert Atmosphere: Prepare and store the solution under an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen. 2. Antioxidant Combination: Utilize a synergistic combination of antioxidants. For example, Vitamin C can regenerate Vitamin E, providing prolonged protection. 3. Purity Check: Ensure the starting peptide material is of high purity and free from metallic impurities. |
| Precipitation or Cloudiness | Peptide aggregation or precipitation due to suboptimal pH, high concentration, or interaction with formulation components. | 1. Adjust pH: Confirm the solution's pH is within the 4.0-6.0 range where this compound is most soluble and stable. 2. Concentration Check: If working with high concentrations, consider diluting the solution. 3. Solvent System: Ensure the peptide is fully dissolved in an appropriate aqueous buffer before adding other excipients. 4. Filter Sterilization: For sterile applications, use a 0.22 µm filter after dissolving the peptide. |
| Shift in HPLC Chromatogram Peak | Formation of degradation products (e.g., oxidized species, deamidation products, or isomers). | 1. Characterize Degradants: Use mass spectrometry (MS) to identify the mass of the new peaks to understand the degradation pathway. 2. Forced Degradation Study: Perform a forced degradation study (see experimental protocols below) to intentionally generate and identify potential degradation products. 3. Optimize Formulation: Based on the identified degradation products, adjust the formulation (e.g., add specific antioxidants, adjust pH) to minimize their formation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions?
A1: The optimal pH range for this compound solutions is between 4.0 and 6.0. Within this range, the peptide exhibits enhanced stability, minimizing hydrolysis and other pH-dependent degradation pathways.
Q2: How should I store my this compound stock solution?
A2: For long-term storage, lyophilized this compound should be stored at -20°C to -15°C in a freezer, protected from light, where it can be stable for up to 24 months. Once reconstituted, stock solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For short-term use, solutions can be stored at 4°C for a few weeks.
Q3: What are the primary degradation pathways for this compound?
A3: Based on its amino acid sequence (Ac-Nle-Ala-His-D-Phe-Arg-Trp-NH2), the primary degradation pathways are:
-
Oxidation: The tryptophan and histidine residues are susceptible to oxidation, which can be catalyzed by light, heat, and trace metal ions. This can lead to a loss of activity and discoloration of the solution.
-
Hydrolysis: Peptide bonds can undergo hydrolysis, especially at non-optimal pH values.
-
Photodegradation: The tryptophan residue can absorb UV light, leading to degradation.
Q4: What type of antioxidants should I use and at what concentration?
A4: A combination of water-soluble (like Vitamin C) and oil-soluble (like Vitamin E, if in an emulsion) antioxidants is often recommended.
-
Ascorbic Acid (Vitamin C): Typically used at concentrations of 0.1% to 1%.
-
Tocopherol (Vitamin E): Often used at concentrations of 0.05% to 0.5% in emulsion systems.
-
The combination of Vitamins C and E can have a synergistic effect.
Q5: Can I heat my this compound solution to help it dissolve?
A5: It is not recommended to heat this compound solutions, as heat can accelerate degradation. The peptide is water-soluble. If you encounter solubility issues, gentle vortexing or sonication at room temperature is preferred. When incorporating into a larger formulation, it should be added at the final stage when the temperature is below 40°C.
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general method for monitoring the stability of this compound.
Objective: To separate the intact peptide from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm (for tryptophan).
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the this compound solution in Mobile Phase A to a final concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound under stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in water.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 7 days.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples by the stability-indicating HPLC method (Protocol 1) and by LC-MS to identify the mass of degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -15°C | Up to 24 months | Protect from light and moisture. |
| Stock Solution (in water/buffer) | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. |
| Working Dilution | 4°C | Up to 2 weeks | Protect from light. |
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Affected Residue(s) | Potential Product(s) | Expected Mass Change |
| Oxidation | Tryptophan (Trp) | Kynurenine, N-formylkynurenine | +4 Da, +32 Da |
| Histidine (His) | 2-oxo-histidine | +14 Da | |
| Deamidation | C-terminal Amide | C-terminal carboxylic acid | +1 Da |
| Hydrolysis | Peptide Bonds | Peptide fragments | Varies |
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
References
- 1. Mechanisms of metal-catalyzed oxidation of histidine to 2-oxo-histidine in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
troubleshooting inconsistent results in acetyl hexapeptide-1 experiments
Welcome to the technical support center for Acetyl Hexapeptide-1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation, ensuring consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic biomimetic peptide that functions as an analog of alpha-melanocyte-stimulating hormone (α-MSH).[1][2] Its primary mechanism of action is binding to the melanocortin 1 receptor (MC1R) on melanocytes.[1][3][4] This binding initiates a signaling cascade that stimulates melanin production, which can influence skin pigmentation and provides a natural defense against UV radiation.
Q2: What are the common applications of this compound in research?
This compound is primarily used in studies related to:
-
Melanogenesis: Investigating its ability to stimulate melanin synthesis and hair pigmentation.
-
Anti-inflammatory effects: Assessing its capacity to reduce the expression of pro-inflammatory cytokines.
-
DNA repair: Exploring its role in protecting and repairing DNA damage caused by UV exposure.
-
Skin aging: Evaluating its potential to improve skin texture and reduce the appearance of wrinkles.
Q3: Is this compound soluble in standard cell culture media?
Yes, this compound is a water-soluble peptide. However, issues with solubility and stability can arise in complex, highly concentrated cell culture media. It is recommended to prepare fresh solutions and to test for precipitation when using new media formulations.
Q4: What is the recommended storage condition for this compound?
This compound powder is stable for 24 months when stored at -20°C to -15°C in a freezer, protected from light. It is important to keep the package airtight when not in use.
Troubleshooting Guides
Inconsistent Results in Melanogenesis Assays
Problem: High variability in melanin content or tyrosinase activity in B16F10 melanoma cells treated with this compound.
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or below. |
| Suboptimal Peptide Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Concentrations typically range from µM to low mM. |
| Inconsistent Incubation Time | Standardize the incubation time for all experiments. A common time frame for melanin assays is 48-72 hours. |
| Cell Culture Variability | Ensure consistent cell seeding density and passage number. High cell density can lead to nutrient depletion and affect results. Maintain a consistent cell culture environment (temperature, CO2, humidity). |
| Assay Method Sensitivity | For melanin quantification, consider using fluorescence spectroscopy, which can be more specific and accurate than absorbance spectroscopy, especially for detecting small variations. |
| Tyrosinase Assay Issues | Use a fresh, high-quality source of tyrosinase enzyme. Standardize assay conditions such as pH and temperature. Ensure the substrate (e.g., L-DOPA) is not degraded. |
| Inconsistent α-MSH Stimulation | If co-treating with α-MSH, ensure its concentration and application are consistent across all wells and experiments. |
Inconsistent Results in Anti-Inflammatory Assays
Problem: Variable reduction in pro-inflammatory cytokine levels (e.g., IL-6, IL-8, TNF-α) in cell models like PMA/LPS-stimulated THP-1 macrophages.
| Potential Cause | Troubleshooting Steps |
| Peptide Inactivity | Confirm the bioactivity of your this compound stock. If possible, use a positive control with a known anti-inflammatory effect. |
| Cell Activation Variability | Ensure consistent differentiation of monocytes (e.g., THP-1) with PMA and subsequent activation with LPS. Inconsistent activation will lead to variable baseline cytokine levels. |
| Timing of Treatment | Optimize the timing of this compound treatment relative to cell stimulation. Pre-treatment before LPS stimulation is a common approach. |
| Cytokine Measurement Issues | Use a reliable method for cytokine quantification, such as ELISA or a multiplex bead-based assay. Ensure the assay is within its linear range for your samples. |
| Cell Viability | Perform a cell viability assay (e.g., MTT) to ensure that the observed reduction in cytokines is not due to cytotoxicity of the peptide at the tested concentrations. |
| NF-κB Pathway Activation | Inconsistent results may stem from variability in the NF-κB signaling cascade. Ensure that the initial inflammatory stimulus is consistent. |
Quantitative Data Summary
Table 1: Reported Effects of this compound on Melanogenesis
| Parameter | Reported Effect | Cell Line/Model | Reference |
| Melanin Production | +95% | Melanocytes | |
| Tyrosinase Activity | +83% | Melanocytes | |
| Skin Pigmentation | +54% | Epidermis |
Table 2: Recommended Experimental Conditions for B16F10 Melanoma Cells
| Parameter | Recommended Value | Reference |
| Seeding Density | 3.4 x 10⁴ cells/well (6-well plate) | |
| Treatment Incubation Time | 48 - 72 hours | |
| α-MSH Concentration (Positive Control) | 10 nM |
Experimental Protocols
Melanin Content Assay in B16F10 Cells
-
Cell Seeding: Seed B16F10 melanoma cells in a 6-well plate at a density of 3.4 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound. Include a positive control (e.g., 10 nM α-MSH) and an untreated control.
-
Incubation: Incubate the cells for 72 hours.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them in 1 N NaOH containing 10% DMSO.
-
Melanin Quantification: Heat the lysate at 80°C for 1 hour. Measure the absorbance of the supernatant at 405 nm using a microplate reader.
-
Normalization: Determine the total protein content of the cell lysate using a BCA assay. Normalize the melanin content to the total protein content.
Tyrosinase Activity Assay
-
Cell Lysate Preparation: Following treatment with this compound, wash the B16F10 cells with PBS and lyse them with a suitable lysis buffer containing a protease inhibitor.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Tyrosinase Reaction: In a 96-well plate, mix an equal amount of protein from each sample with a freshly prepared solution of L-DOPA in phosphate buffer.
-
Absorbance Measurement: Incubate the plate at 37°C and measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.
-
Data Analysis: Calculate the tyrosinase activity as the rate of change in absorbance per microgram of protein.
Visualizations
Caption: Signaling pathway of this compound in melanogenesis.
References
Technical Support Center: Acetyl Hexapeptide-1 & Cell Viability Assays
Welcome to our dedicated support center for researchers encountering interference with Acetyl Hexapeptide-1 in cell viability assays. This resource provides troubleshooting guidance and frequently asked questions to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: Why might this compound interfere with my cell viability assay?
This compound, like other peptides, can interfere with common cell viability assays through several mechanisms:
-
Direct Reaction with Reagents: Peptides can directly interact with the tetrazolium salts (MTT, XTT, WST-1) or resazurin used in many colorimetric assays, leading to false-positive or false-negative results.
-
Alteration of Cellular Metabolism: The peptide may influence cellular metabolic activity, which is the basis for many viability assays, without directly affecting cell viability. This can lead to a misinterpretation of the results.
-
Changes in Media pH: The addition of a peptide solution can alter the pH of the culture medium, which can affect both cell health and the performance of the assay reagents.
Q2: Which cell viability assays are most susceptible to interference from this compound?
Colorimetric assays based on the reduction of tetrazolium salts (e.g., MTT, XTT, WST-1) and resazurin-based assays (e.g., AlamarBlue) are most likely to be affected due to the potential for direct chemical interaction with the peptide.
Q3: What are some recommended alternative assays for measuring cell viability in the presence of this compound?
We recommend assays that measure different cellular parameters not based on metabolic reduction:
-
ATP-based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active, viable cells.
-
Cytotoxicity Assays (e.g., LDH Release): These assays measure the release of lactate dehydrogenase (LDH) from damaged cells, providing an indication of cell death.
-
Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) allows for direct visualization and quantification of viable and non-viable cells via fluorescence microscopy or flow cytometry.
-
Crystal Violet Staining: This simple method stains the DNA and proteins of adherent cells, providing a relative measure of cell biomass.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent or Unexpected Results with MTT/XTT/WST-1 Assays
Possible Cause: Direct interference of this compound with the assay reagent.
Troubleshooting Steps:
-
Run a Peptide-Only Control: Incubate this compound at the highest concentration used in your experiment in cell-free medium with the assay reagent. If a color change occurs, this confirms direct interference.
-
Switch to a Non-Interfering Assay: If interference is confirmed, transition to one of the recommended alternative assays (see FAQ Q3).
-
Data Normalization: If switching assays is not immediately possible, you can attempt to correct your data by subtracting the absorbance values from the peptide-only control from your experimental values. However, this is a less robust approach.
Issue 2: Discrepancy Between Proliferation and Viability Readouts
Possible Cause: this compound may be affecting cellular metabolism without inducing cell death.
Troubleshooting Steps:
-
Corroborate with a Cytotoxicity Assay: Use an LDH release assay to specifically measure cell death. If LDH release is low while metabolic assays show a decrease, it suggests a cytostatic rather than cytotoxic effect.
-
Employ an ATP-Based Assay: ATP levels are a more direct measure of cell health and are less likely to be influenced by metabolic shifts not related to viability.
-
Visualize Cell Morphology: Use microscopy to visually inspect the cells for signs of stress or death (e.g., rounding, detachment, membrane blebbing).
Experimental Protocols
Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound and appropriate controls.
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Reading:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add the ATP reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the ATP-based assay.
-
Sample Collection:
-
Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
To the original plate, add lysis buffer to induce maximum LDH release (this will be your positive control).
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add the reaction mixture to the supernatant samples and the positive controls.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement: Add the stop solution and measure the absorbance at the recommended wavelength (typically 490 nm).
Data Presentation
Table 1: Comparison of Cell Viability Assay Methods
| Assay Type | Principle | Potential for Interference with this compound |
| MTT/XTT/WST-1 | Enzymatic reduction of tetrazolium salts by metabolic activity | High |
| Resazurin (AlamarBlue) | Reduction of resazurin by metabolic activity | High |
| ATP-Based (CellTiter-Glo®) | Quantification of intracellular ATP | Low |
| LDH Release | Measurement of lactate dehydrogenase in the supernatant | Low |
| Live/Dead Staining | Fluorescent staining of viable and non-viable cells | Very Low |
| Crystal Violet | Staining of cellular proteins and DNA | Low |
Visualizations
Caption: Troubleshooting workflow for inconsistent viability results.
Caption: Logical relationship of peptide interference with assays.
long-term storage and stability protocols for acetyl hexapeptide-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability protocols, and troubleshooting for acetyl hexapeptide-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for lyophilized this compound powder?
A1: For long-term storage, lyophilized this compound powder should be stored at -20°C or, for optimal stability, at -80°C.[1] The container should be tightly sealed and protected from light and moisture. Under these conditions, the peptide is expected to be stable for up to 24 months.[2][3]
Q2: How should I store this compound once it is reconstituted in a solution?
A2: Stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for longer-term storage (up to 6 months).[4][5] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: What is the optimal pH for storing this compound solutions?
A3: To prolong the shelf-life of this compound solutions, it is recommended to use sterile buffers with a pH in the range of 5.0 to 6.0. Peptides are generally more stable in slightly acidic conditions, which can help to minimize degradation pathways such as deamidation.
Q4: Is this compound sensitive to light?
A4: Yes, peptides can be sensitive to light. It is recommended to store both the lyophilized powder and solutions of this compound protected from light. Amber vials or containers wrapped in foil are suitable for this purpose.
Q5: What are the primary degradation pathways for this compound?
A5: Like other peptides, this compound is susceptible to several degradation pathways, including:
-
Hydrolysis: Cleavage of peptide bonds, which can be accelerated by acidic or alkaline conditions.
-
Oxidation: Particularly if the sequence contains amino acid residues like methionine, cysteine, or tryptophan.
-
Deamidation: The removal of an amide group, often from asparagine or glutamine residues.
-
Photodegradation: Degradation upon exposure to light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced peptide activity or inconsistent experimental results. | 1. Improper storage of lyophilized powder or stock solutions.2. Repeated freeze-thaw cycles of stock solutions.3. Microbial contamination.4. Degradation due to pH, temperature, or light exposure. | 1. Ensure storage at -20°C or -80°C in tightly sealed, light-protected containers.2. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.3. Use sterile buffers and aseptic techniques for reconstitution and handling.4. Verify the pH of your experimental buffer and minimize exposure to high temperatures and light. |
| Difficulty dissolving the lyophilized peptide. | 1. Incorrect solvent selection.2. Peptide has become aggregated. | 1. This compound is water-soluble. Use sterile, purified water or a suitable buffer for reconstitution.2. Gentle vortexing or sonication may aid dissolution. If aggregation is suspected, refer to the aggregation troubleshooting point below. |
| Precipitation observed in the peptide solution. | 1. Solution has exceeded its solubility limit.2. The pH of the solution is at the isoelectric point of the peptide.3. Aggregation of the peptide. | 1. Prepare a more dilute solution.2. Adjust the pH of the solution to be away from the isoelectric point.3. See below for aggregation solutions. |
| Suspected peptide aggregation. | 1. High peptide concentration.2. Sub-optimal pH or ionic strength of the buffer.3. Presence of certain excipients. | 1. Work with lower peptide concentrations.2. Optimize the buffer composition, including pH and salt concentration.3. Evaluate the compatibility of all formulation components. Consider using aggregation inhibitors if necessary. |
| Chromatographic peak splitting or broadening during HPLC analysis. | 1. Poor sample dissolution or presence of particulates.2. On-column degradation.3. Interaction with the stationary phase. | 1. Ensure the sample is fully dissolved and filter it through a 0.22 µm filter before injection.2. Use a mobile phase with a pH that ensures peptide stability.3. Modify the mobile phase composition (e.g., adjust ionic strength or organic solvent ratio). |
Stability Protocols
Quantitative Stability Data
The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is representative of typical peptide degradation profiles and should be confirmed by in-house stability studies.
Table 1: Effect of Temperature on this compound Stability in Solution (pH 6.0)
| Temperature | Storage Duration | Remaining Peptide (%) |
| 4°C | 1 week | >98% |
| 25°C (Room Temp) | 1 week | ~95% |
| 40°C | 1 week | ~85% |
Table 2: Effect of pH on this compound Stability in Solution at 25°C
| pH | Storage Duration | Remaining Peptide (%) |
| 4.0 | 24 hours | >97% |
| 6.0 | 24 hours | >98% |
| 8.0 | 24 hours | ~92% |
Table 3: Photostability of this compound in Solution (pH 6.0)
| Light Exposure | Exposure Duration | Remaining Peptide (%) |
| Controlled (Dark) | 24 hours | >99% |
| Ambient Light | 24 hours | ~96% |
| UV Light (254 nm) | 24 hours | ~80% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To assess the stability of this compound under various stress conditions to understand its degradation pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in purified water.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 40°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 40°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate aliquots of the stock solution at 60°C for 24, 48, and 72 hours.
-
Photodegradation: Expose aliquots of the stock solution to UV light (254 nm) and fluorescent light for 24, 48, and 72 hours. A control sample should be kept in the dark at the same temperature.
-
Analysis: Analyze all samples at each time point using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method (Adapted from a method for Acetyl Hexapeptide-8)
Objective: To quantify the amount of intact this compound and separate it from its degradation products.
Methodology:
-
Instrumentation: HPLC with a Diode Array Detector (DAD) or UV detector.
-
Column: XBridge HILIC BEH column (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with a mixture of 30% 40 mM ammonium formate (pH 6.5) and 70% acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Analysis: Inject the samples and a standard solution of this compound. The percentage of remaining peptide is calculated by comparing the peak area of the stressed samples to that of the unstressed control.
Visualizations
Caption: Signaling pathway of this compound via the MC1R.
Caption: Workflow for the forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. This compound formation guide - PEPTIDE APPLICATIONS [hr.mobelbiochem.com]
- 2. researchgate.net [researchgate.net]
- 3. High Quality Cosmetic peptide this compound powder tanning anti-flammatory and protecting Manufacturer and Supplier | Zhuoer [m.zhuoerchem.com]
- 4. specialchem.com [specialchem.com]
- 5. ewg.org [ewg.org]
Technical Support Center: Refining HPLC Methods for Acetyl Hexapeptide-1 Purity Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on refining HPLC methods for the purity analysis of acetyl hexapeptide-1.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound. The following tables provide a structured approach to identifying and resolving these challenges.
Poor Peak Shape: Tailing, Fronting, and Splitting
Poor peak shape can significantly impact the accuracy of purity assessments. The ideal peak is symmetrical and Gaussian.
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the peptide and the stationary phase (e.g., silanol groups). | - Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., using 0.1% TFA) to suppress the ionization of silanol groups.[1] - Use a Different Column: Employ a column with end-capping or a different stationary phase chemistry. - Lower Sample Load: Overloading the column can lead to peak tailing. Reduce the injection volume or sample concentration. |
| Peak Fronting | Column overload or sample solvent stronger than the mobile phase. | - Reduce Sample Concentration: Dilute the sample to avoid overloading the column. - Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Split Peaks | - Clogged column frit or void at the column inlet. - Sample solvent incompatible with the mobile phase. - Co-elution of closely related impurities. | - Column Maintenance: Back-flush the column or replace it if a void has formed.[1] - Optimize Sample Solvent: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. - Gradient Optimization: A shallower gradient can improve the resolution of closely related compounds. |
Baseline and Retention Time Issues
A stable baseline and consistent retention times are crucial for reliable quantification.
| Issue | Potential Cause | Suggested Solution |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell. - Air bubbles in the system. - Insufficient column equilibration. | - Prepare Fresh Mobile Phase: Filter all solvents before use. - Degas Mobile Phase: Use an online degasser or sonicate the mobile phase. - Equilibrate Thoroughly: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Shifting Retention Times | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column degradation. | - Use a High-Quality Solvent Mixer: Ensure precise and consistent mobile phase preparation. - Use a Column Oven: Maintain a constant and even column temperature. - Monitor Column Performance: Regularly check column performance with a standard sample. |
| Ghost Peaks | - Carryover from previous injections. - Contamination in the injector or sample vials. | - Implement a Needle Wash: Use a strong solvent to wash the injection needle between runs. - Run Blank Injections: Inject a blank solvent to identify the source of contamination. - Clean Sample Vials: Use fresh, clean vials for each sample. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the HPLC analysis of this compound.
Q1: What is a good starting point for a reversed-phase HPLC method for this compound purity analysis?
A1: A good starting point for method development would be a C18 column with a shallow gradient of acetonitrile in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA).[2]
Q2: What is the recommended detection wavelength for this compound?
A2: Due to the presence of peptide bonds, a detection wavelength of 214-220 nm is generally recommended for sensitive detection.[2][3]
Q3: How can I improve the resolution between this compound and its impurities?
A3: To improve resolution, you can try optimizing the gradient slope. A shallower gradient, for instance, increasing the organic phase by 1% per minute, can often enhance the separation of closely related impurities. Additionally, you can experiment with different stationary phases or mobile phase additives.
Q4: What are common impurities found in synthetic peptides like this compound?
A4: Common impurities in synthetic peptides include deletion sequences (peptides missing one or more amino acids), truncated sequences, and incompletely deprotected sequences. These can often be identified by mass spectrometry.
Q5: Should I use a gradient or isocratic elution for peptide purity analysis?
A5: Gradient elution is almost always preferred for peptide analysis. Peptides tend to have a strong "on/off" interaction with the stationary phase, and a gradient of increasing organic solvent is necessary to elute them in sharp, well-defined peaks.
Experimental Protocols
Protocol 1: Sample Preparation for this compound
-
Weighing: Accurately weigh a small amount of the this compound sample.
-
Dissolution: Dissolve the peptide in a solvent that is compatible with the initial HPLC mobile phase. A common choice is water or a low percentage of acetonitrile in water.
-
Dilution: Dilute the stock solution to a final concentration suitable for HPLC analysis (e.g., 0.5 - 1.0 mg/mL).
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
Protocol 2: General-Purpose HPLC Method for this compound Purity
This method serves as a starting point and may require optimization for your specific sample and instrument.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm, 100 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B over 60 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Visualizations
Logical Workflow for HPLC Method Development
Caption: A logical workflow for developing an HPLC method for peptide analysis.
Troubleshooting Decision Tree for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in HPLC.
References
Technical Support Center: Acetyl Hexapeptide-1 Skin Penetration Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing parameters for acetyl hexapeptide-1 skin penetration studies. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action in the skin?
This compound is a synthetic peptide used in cosmetic and dermo-cosmetic applications.[1][2] Its functions are primarily related to skin pigmentation and cellular adhesion.[1][3]
-
Melanin Synthesis Stimulation: It acts as an analog of the alpha-Melanocyte-Stimulating Hormone (α-MSH). By binding to the melanocortin 1 receptor (MC1R) on melanocytes, it stimulates the production of melanin.[4] This can help enhance the skin's natural photoprotection and promote an even skin tone.
-
Cellular Adhesion: Studies suggest that this compound can increase the expression of E-cadherin, a key protein for cell-to-cell adhesion. This may contribute to improved skin barrier function and tissue regeneration.
-
Anti-aging Properties: It is also explored for its anti-wrinkle and skin-smoothing properties, sometimes in combination with other ingredients like retinol.
Q2: What are the main challenges in achieving effective skin penetration of this compound?
The primary challenge is the skin's barrier function, mainly residing in the outermost layer, the stratum corneum. Several factors related to both the peptide and the skin barrier make penetration difficult:
-
Molecular Size and Hydrophilicity: Peptides are often large and hydrophilic (water-loving), which hinders their passage through the lipophilic (fat-loving) stratum corneum. While some smaller peptides can penetrate, larger ones may require advanced delivery systems.
-
The 500 Dalton Rule: This rule suggests that molecules with a weight under 500 Daltons can more readily pass through the skin barrier. The molecular weight of this compound needs to be considered in formulation design.
-
Formulation Stability: Peptides can be prone to degradation due to factors like pH, temperature, and interaction with other formulation components.
Q3: What formulation strategies can enhance the skin penetration of this compound?
Several strategies can be employed to overcome the skin's barrier and improve the delivery of this compound:
-
Vehicle Optimization: The choice of vehicle is critical. Oil-in-water (O/W) emulsions have been shown to enhance the penetration of similar peptides like acetyl hexapeptide-8. The pH of the formulation should be optimized, with a suggested range of 4.0 to 6.0 for this compound.
-
Penetration Enhancers: Incorporating chemical penetration enhancers (CPEs), such as fatty acids (e.g., oleic acid) or terpenes, can reversibly disrupt the stratum corneum's lipid structure, facilitating peptide passage.
-
Advanced Delivery Systems: Encapsulation technologies like liposomes can protect the peptide from degradation and improve its ability to cross the skin barrier.
-
Structural Modification: Increasing the lipophilicity of the peptide through structural changes, such as adding a palmitate chain, can significantly enhance skin permeation.
Troubleshooting Guide
Issue 1: Low or no detection of this compound in the receptor fluid of a Franz diffusion cell.
This is a common issue indicating that the peptide is not successfully permeating the skin membrane.
Possible Causes and Solutions:
-
Cause: Poor membrane integrity or preparation.
-
Solution: Ensure the skin membrane is properly prepared, hydrated, and mounted without wrinkles or perforations. Visually inspect the membrane before and after the experiment.
-
-
Cause: Inadequate formulation.
-
Solution: Re-evaluate the formulation's pH, viscosity, and solubility of the peptide. Consider incorporating penetration enhancers or using a more suitable vehicle, such as an O/W emulsion.
-
-
Cause: Insufficient analytical sensitivity.
-
Solution: Verify the limit of detection (LOD) and limit of quantitation (LOQ) of your analytical method (e.g., HPLC-MS/MS). Concentrate the samples if necessary, ensuring the method is validated for accuracy.
-
-
Cause: Peptide instability or degradation.
-
Solution: Conduct stability studies of the peptide in the formulation and receptor medium at the experimental temperature (typically 32°C for skin studies).
-
-
Cause: Air bubbles under the membrane.
-
Solution: Ensure the receptor chamber is completely filled and free of air bubbles, which can obstruct diffusion. Degas the receptor solution before use.
-
Issue 2: High variability in permeation data between replicate Franz cells.
High variability can compromise the statistical significance of your results.
Possible Causes and Solutions:
-
Cause: Inconsistent membrane source or thickness.
-
Solution: Use skin samples from the same donor and anatomical site if possible. Measure the thickness of each skin section to ensure uniformity. Biological variability is inherent, so using 5-6 replicates is often recommended.
-
-
Cause: Inconsistent formulation application.
-
Solution: Apply a precise and consistent amount of the formulation to each membrane. Use a positive displacement pipette for viscous formulations. The application area should be identical across all cells.
-
-
Cause: Temperature fluctuations.
-
Solution: Ensure the water bath maintains a constant temperature (e.g., 37°C to achieve a skin surface temperature of 32°C) and that the water level is consistent for all cells. Validate temperature stability across the system.
-
-
Cause: Inconsistent sampling.
-
Solution: Adhere to a strict sampling schedule. Ensure the volume removed and replaced is exact and that the process is performed quickly and consistently for each cell.
-
Data Presentation
Quantitative results from skin penetration studies are crucial for comparing different formulations. The table below presents example data from an in vitro study on acetyl hexapeptide-8, a similar peptide, which can serve as a benchmark for expected outcomes.
Table 1: Example Distribution of Acetyl Hexapeptide-8 in Skin Layers after 24-hour Exposure.
| Skin Layer | Human Skin (% of Applied Dose) | Hairless Guinea Pig Skin (% of Applied Dose) |
| Skin Surface Wash | 99.7% | Not Reported |
| Stratum Corneum | 0.22% | 0.54% |
| Epidermis | 0.01% | 0.01% |
| Dermis | Not Detected | Not Detected |
| Receptor Fluid | Not Detected | Not Detected |
Data adapted from a study on acetyl hexapeptide-8, as comprehensive quantitative data for this compound is limited in the provided search results.
Table 2: Key Parameters for Franz Diffusion Cell Experiments.
| Parameter | Recommended Value/Condition | Rationale |
| Skin Model | Human or porcine skin | Closely mimics in vivo conditions. |
| Membrane Thickness | ~500 µm | Ensure consistency across replicates. |
| Receptor Medium | Phosphate-buffered saline (PBS), pH 7.4 | Mimics physiological conditions for hydrophilic peptides. |
| Temperature | 32°C (membrane surface) | Reflects normal skin surface temperature. |
| Stirring Speed | ~600 rpm | Maintains sink conditions and uniform distribution. |
| Dose Application | 2-5 mg/cm² | Represents a finite dose application relevant to typical use. |
| Sampling Times | 0, 1, 2, 4, 6, 8, 12, 24 hours | Allows for calculation of flux and lag time. |
Experimental Protocols
Protocol: In Vitro Skin Permeation Study Using Vertical Franz Diffusion Cells
This protocol outlines the key steps for assessing the skin penetration of this compound.
1. Preparation of Skin Membranes
-
Obtain full-thickness human or porcine skin. Remove subcutaneous fat by blunt dissection.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
If separating the epidermis, immerse the skin in 60°C water for one minute, after which the epidermis can be gently peeled away.
-
Store prepared skin sections at -20°C until use. Prior to the experiment, allow the skin to thaw and precondition it by soaking in PBS for 30 minutes.
2. Preparation of Receptor Solution
-
Prepare phosphate-buffered saline (PBS) at pH 7.4.
-
Degas the solution using sonication or vacuum filtration to prevent air bubble formation during the experiment.
3. Franz Diffusion Cell Assembly
-
Set up the Franz diffusion cell system and connect it to a circulating water bath set to maintain a membrane temperature of 32°C.
-
Carefully fill the receptor chamber with the degassed PBS, ensuring no air bubbles are trapped beneath the donor chamber joint.
-
Mount the prepared skin membrane onto the cell, with the stratum corneum facing the donor chamber. Ensure it is flat and wrinkle-free.
-
Clamp the donor and receptor chambers together securely. Allow the system to equilibrate for at least 30 minutes.
4. Application of Formulation and Sampling
-
Accurately weigh and apply the this compound formulation onto the skin surface in the donor chamber (e.g., 2 mg/cm²).
-
Cover the donor chamber to prevent evaporation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.
5. Sample Analysis and Data Processing
-
Analyze the collected samples for this compound concentration using a validated analytical method, such as Hydrophilic Interaction Liquid Chromatography with tandem mass spectrometry (HILIC-MS/MS).
-
At the end of the experiment (e.g., 24 hours), dismantle the cell. Wash the skin surface to collect any unabsorbed formulation.
-
Separate the stratum corneum (via tape stripping), epidermis, and dermis to quantify peptide retention in each layer.
-
Calculate the cumulative amount of peptide permeated per unit area (µg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the linear portion of the curve.
Mechanism of Action: this compound in Melanogenesis
This compound mimics the natural α-MSH hormone to stimulate melanin production, which is key to its skin-protective and pigmentation-modulating effects.
References
Technical Support Center: Enhancing the Anti-Wrinkle Efficacy of Acetyl Hexapeptide-1 Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the anti-wrinkle efficacy of Acetyl Hexapeptide-1 formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in reducing wrinkles?
A1: this compound exhibits a dual mechanism of action to combat wrinkles. Primarily, it acts as a biomimetic peptide with a "Botox-like" effect, targeting the pre-synaptic and post-synaptic pathways of muscle contraction.[1] It competitively inhibits the formation of the SNARE complex, a group of proteins essential for the release of neurotransmitters like acetylcholine at the neuromuscular junction.[2][3] By destabilizing this complex, muscle contractions are reduced, leading to a decrease in the appearance of dynamic wrinkles and expression lines.[1] Secondly, this compound stimulates fibroblasts to increase the production of type I collagen, which helps to improve skin firmness and structure.
Q2: What is the optimal concentration and pH for an this compound formulation?
A2: For optimal efficacy, a concentration of 5% this compound is often recommended.[1] The formulation should be maintained at a pH between 4.0 and 6.0, as the peptide exhibits better activity in a slightly acidic environment.
Q3: What are the most effective synergistic ingredients to combine with this compound?
A3: The anti-wrinkle effects of this compound can be significantly enhanced when combined with other active ingredients. These include:
-
Other Peptides: Combining with peptides like Argireline (Acetyl Hexapeptide-8), Matrixyl (Palmitoyl Pentapeptide-4), and Syn-Ake (Dipeptide Diaminobutyroyl Benzylamide Diacetate) can provide a more comprehensive anti-aging solution by targeting different aspects of skin aging.
-
Antioxidants: Vitamins C and E can help protect the skin from oxidative stress and boost the anti-aging benefits of the peptide.
-
Retinoids: A combination with retinol has been clinically shown to effectively address both static and dynamic wrinkles.
Q4: How can the skin penetration of this compound be improved?
A4: Due to its hydrophilic nature, enhancing the skin penetration of this compound is crucial for its efficacy. Strategies include:
-
Delivery Systems: Encapsulation in liposomes or nanoemulsions can facilitate deeper penetration into the skin.
-
Chemical Modification: Techniques like fatty acylation (e.g., palmitoylation) can increase the lipophilicity of the peptide, thereby improving its ability to cross the stratum corneum.
-
Penetration Enhancers: The use of chemical penetration enhancers in the formulation can reversibly disrupt the skin barrier to allow for better absorption.
-
Physical Methods: Techniques like microneedling can create microchannels in the skin for direct delivery of the peptide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Efficacy in Wrinkle Reduction | 1. Suboptimal Concentration: The concentration of this compound may be too low. 2. Incorrect pH: The formulation's pH may be outside the optimal range of 4.0-6.0. 3. Poor Skin Penetration: The peptide may not be effectively reaching the target site in the dermis. 4. Inadequate Synergistic Ingredients: The formulation may lack other actives that could enhance the peptide's effects. | 1. Increase the concentration of this compound, with a target of 5% as a starting point for optimization. 2. Adjust the pH of the formulation to fall within the 4.0-6.0 range using appropriate buffering agents. 3. Incorporate a delivery system such as liposomes or nanoemulsions, or consider chemical modifications to the peptide to enhance its lipophilicity. 4. Add synergistic ingredients like other peptides (e.g., Matrixyl) or antioxidants (e.g., Vitamin C). |
| Formulation Instability (e.g., precipitation, color change) | 1. Peptide Degradation: Peptides can be susceptible to hydrolysis or oxidation, especially in aqueous solutions. 2. Incompatible Ingredients: Certain ingredients in the formulation may be reacting with the peptide. 3. pH Shift: The pH of the formulation may have shifted over time, affecting peptide stability. | 1. Optimize the formulation pH and consider the use of stabilizers like antioxidants. For aqueous formulations, ensure proper storage conditions (e.g., refrigeration) to slow degradation. 2. Conduct compatibility studies with all formulation excipients. Avoid ingredients known to interact with peptides. 3. Utilize a robust buffering system to maintain a stable pH throughout the product's shelf life. |
| Inconsistent Results in In-Vitro Assays | 1. Cell Line Variability: The response of cell lines (e.g., fibroblasts, keratinocytes) can vary between passages. 2. Assay Conditions: Inconsistent incubation times, temperatures, or reagent concentrations can affect results. 3. Peptide Purity and Activity: The purity and activity of the this compound stock may have degraded. | 1. Use cell lines within a consistent and low passage number range. Regularly perform cell line authentication. 2. Strictly adhere to a standardized and validated assay protocol. Ensure all equipment is properly calibrated. 3. Verify the purity of the peptide using analytical methods like HPLC. Use freshly prepared solutions for each experiment. |
Quantitative Data on Efficacy
Table 1: Clinical Study Results for a Combination Essence (0.1% Supramolecular Retinol + 0.02% this compound)
| Parameter | Measurement Area | Improvement after 8 Weeks |
| Wrinkle Volume | Cheeks (Fine Lines), Forehead, Canthus, Nasolabial Fold, Eyebrow, Under Eyes | Significant Reduction |
| Skin Texture (SEr) | Cheek | 10.1% Increase |
| Skin Texture (SEsm) | Cheek | 13.6% Decrease |
Note: This study demonstrates the synergistic effect of this compound with retinol. Further studies are needed to isolate the individual contribution of this compound.
Experimental Protocols
Protocol 1: In-Vitro Assessment of SNARE Complex Inhibition
Objective: To determine the inhibitory effect of this compound on the formation of the SNARE protein complex.
Methodology:
-
Recombinant Protein Expression and Purification: Express and purify recombinant SNARE proteins (Syntaxin-1, SNAP-25, and VAMP-2) using standard molecular biology techniques.
-
In-Vitro SNARE Complex Assembly Assay:
-
Incubate purified Syntaxin-1 and SNAP-25 to form the t-SNARE complex.
-
Add purified VAMP-2 to the t-SNARE complex in the presence of varying concentrations of this compound or a vehicle control.
-
Allow the reaction to proceed at 37°C for a specified time (e.g., 2 hours).
-
-
Analysis of SNARE Complex Formation:
-
Analyze the reaction mixtures using SDS-PAGE under non-denaturing conditions to visualize the assembled SNARE complex.
-
Quantify the intensity of the band corresponding to the SNARE complex using densitometry.
-
Alternatively, use a fluorescence-based assay where one of the SNARE proteins is labeled with a fluorescent probe to monitor complex formation in real-time.
-
-
Data Analysis: Calculate the percentage inhibition of SNARE complex formation at each concentration of this compound compared to the vehicle control. Determine the IC50 value.
Protocol 2: Clinical Evaluation of Anti-Wrinkle Efficacy
Objective: To clinically assess the anti-wrinkle efficacy of a topical formulation containing this compound.
Methodology:
-
Subject Recruitment: Recruit a cohort of healthy volunteers with mild to moderate facial wrinkles (e.g., crow's feet, forehead lines).
-
Study Design: Conduct a double-blind, randomized, placebo-controlled study. Divide subjects into two groups: one receiving the formulation with this compound and the other receiving a placebo formulation.
-
Product Application: Instruct subjects to apply the assigned product to the designated facial areas twice daily for a specified period (e.g., 8-12 weeks).
-
Efficacy Assessment:
-
Instrumental Analysis: At baseline and subsequent time points (e.g., weeks 4, 8, and 12), perform quantitative analysis of skin topography using instruments like a Visioscan or Cutometer to measure parameters such as wrinkle depth, volume, and skin elasticity.
-
Clinical Grading: A dermatologist should perform a clinical assessment of wrinkle severity using a validated grading scale (e.g., Crow's Feet Grading Scale).
-
Subject Self-Assessment: Collect subjective feedback from participants using questionnaires regarding perceived improvements in wrinkles, skin smoothness, and firmness.
-
-
Data Analysis: Statistically analyze the changes in objective and subjective parameters from baseline to the end of the study, comparing the active group to the placebo group.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Anti-Inflammatory Effects of Acetyl Hexapeptide-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Acetyl Hexapeptide-1 against other common anti-inflammatory agents. The information is supported by available data on mechanisms of action and includes detailed experimental protocols for validation.
Introduction to this compound
This compound is a synthetic biomimetic peptide known for its diverse applications in skincare, including stimulating melanin production for skin pigmentation and UV protection[1]. Emerging evidence also points to its role as a modulator of inflammatory responses. This peptide mimics the endogenous α-Melanocyte-Stimulating Hormone (α-MSH), enabling it to interact with specific cellular receptors involved in the inflammatory cascade[1][2]. Validating its anti-inflammatory efficacy requires a systematic comparison with established alternatives and a clear understanding of the underlying biochemical pathways.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of this compound and its alternatives are rooted in distinct molecular pathways. While this compound leverages a receptor-mediated pathway to quell inflammation, other peptides and conventional drugs like NSAIDs operate through different mechanisms.
This compound: MC1R-Mediated Inhibition
This compound functions as an agonist for the Melanocortin 1 Receptor (MC1R)[2][3]. The binding of this peptide to MC1R, a G protein-coupled receptor, initiates a signaling cascade that can counteract pro-inflammatory stimuli. This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which can interfere with the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway. Specifically, this cascade can prevent the degradation of IκB, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB into the nucleus and subsequent transcription of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6.
Common Pro-Inflammatory Pathway (LPS-Induced)
A standard method to induce inflammation in vitro is through Lipopolysaccharide (LPS), a component of gram-negative bacteria. LPS binds to Toll-like Receptor 4 (TLR4) on immune cells like macrophages. This binding triggers a downstream cascade via adaptor proteins like MyD88, leading to the activation of the IκB kinase (IKK) complex. IKK phosphorylates the inhibitory protein IκBα, marking it for degradation. This frees the NF-κB transcription factor to move into the nucleus, where it initiates the production of various pro-inflammatory cytokines and mediators.
Alternative Anti-Inflammatory Mechanisms
For comparison, other agents operate as follows:
-
Alternative Peptides (e.g., KPV): KPV (Lys-Pro-Val) is a tripeptide fragment of α-MSH that also exhibits potent anti-inflammatory properties. Like this compound, it can enter a cell's nucleus and inhibit the NF-κB inflammatory pathway, reducing the production of cytokines like TNF-α and IL-6.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Agents like Ibuprofen and Diclofenac inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are critical for the synthesis of prostaglandins, which are key mediators of pain and inflammation.
Comparative Data on Anti-Inflammatory Efficacy
Objective comparison requires quantitative data. While extensive data exists for established drugs like NSAIDs, peer-reviewed quantitative data on the direct cytokine-inhibiting effects of this compound is limited in the public domain. The tables below summarize the available information.
Table 1: Comparison of Anti-Inflammatory Mechanisms
| Agent Class | Specific Agent | Primary Molecular Target | Key Pathway Modulated |
| Biomimetic Peptide | This compound | Melanocortin 1 Receptor (MC1R) | Inhibition of NF-κB pathway via cAMP/PKA signaling |
| Bioactive Peptide | KPV (Lys-Pro-Val) | Melanocortin Receptors (MC1R, MC3R) | Direct inhibition of NF-κB pathway |
| Bioactive Peptide | BPC-157 | Growth Factor Pathways | Promotes angiogenesis and tissue repair; reduces inflammation |
| NSAID | Ibuprofen | COX-1 and COX-2 Enzymes | Inhibition of Prostaglandin Synthesis |
| NSAID | Diclofenac | COX-1 and COX-2 Enzymes (more COX-2 selective than Ibuprofen) | Inhibition of Prostaglandin Synthesis |
Table 2: Quantitative Comparison of Anti-Inflammatory Activity
| Agent | Assay/Endpoint | Result | Reference |
| This compound | Cytokine Release (e.g., IL-6, TNF-α) | Reduces the inflammatory response; specific quantitative data (IC50) not available in searched literature. | |
| KPV | Cytokine Release (e.g., IL-6, TNF-α) | Reduces inflammation in intestinal cells; specific quantitative data (IC50) not available in searched literature. | |
| Ibuprofen (800 mg, 3x daily) | COX-1 Inhibition (in vivo) | ~89% inhibition | |
| COX-2 Inhibition (in vivo) | ~71.4% inhibition | ||
| Diclofenac (50 mg, 3x daily) | COX-1 Inhibition (in vivo) | ~50% inhibition | |
| COX-2 Inhibition (in vivo) | ~93.9% inhibition |
Experimental Protocols for Validation
Validating the anti-inflammatory effect of a test compound like this compound can be achieved using a standardized in vitro cell-based assay.
In Vitro Anti-Inflammatory Assay via LPS-Induced Cytokine Release
This protocol describes a method to quantify the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) from macrophage-like cells after an inflammatory challenge.
Objective: To determine the dose-dependent effect of a test compound on the production of pro-inflammatory cytokines in LPS-stimulated RAW264.7 murine macrophage cells.
Materials:
-
RAW264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test Compound (e.g., this compound) stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
24-well or 96-well tissue culture plates
-
ELISA kits for mouse TNF-α, IL-6, and/or IL-8
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Seeding: Seed RAW264.7 cells into a 24-well plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Pre-treatment: Prepare serial dilutions of the test compound in DMEM. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a "vehicle control" group (medium with solvent only) and a "positive control" (e.g., Dexamethasone). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to all wells (except for the "unstimulated control" group) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant from each well for cytokine analysis. Store at -80°C if not used immediately.
-
Cytokine Quantification (ELISA): Measure the concentration of TNF-α, IL-6, or IL-8 in the collected supernatants using commercial ELISA kits, following the manufacturer’s instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate to produce a colorimetric signal measured by a plate reader.
-
Cell Viability Assay: To ensure the reduction in cytokines is not due to cytotoxicity, perform an MTT assay on the remaining adherent cells.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cytokine production is inhibited).
Conclusion
This compound presents a compelling mechanism for anti-inflammatory action by activating the MC1R pathway, which offers a distinct approach compared to the direct enzyme inhibition of NSAIDs. Its ability to mimic an endogenous anti-inflammatory peptide (α-MSH) positions it as a potentially valuable agent for modulating skin-related inflammation. However, a significant gap exists in the publicly available, peer-reviewed literature regarding quantitative efficacy data, such as IC50 values for cytokine inhibition. For drug development professionals and researchers, the primary validation of its effects will depend on rigorous execution of in vitro and in vivo experimental models, as detailed in this guide. Future research should focus on generating this quantitative data to firmly establish its potency and therapeutic potential relative to other anti-inflammatory compounds.
References
- 1. High Quality Cosmetic peptide this compound powder tanning anti-flammatory and protecting Manufacturer and Supplier | Zhuoer [m.zhuoerchem.com]
- 2. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MC1R agonists and how do they work? [synapse.patsnap.com]
A Comparative Guide to Acetyl Hexapeptide-1 and Argireline (Acetyl Hexapeptide-8) for Researchers and Drug Development Professionals
This guide provides a detailed comparison of Acetyl Hexapeptide-1 and Argireline (Acetyl Hexapeptide-8), two prominent peptides in the fields of dermatology and cosmetology. The information is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, supporting experimental data, and relevant protocols.
Overview and Chemical Profiles
| Feature | This compound | Argireline (Acetyl Hexapeptide-8) |
| Common Name | Melitane® | Argireline® |
| Peptide Sequence | Ac-Nle-Ala-His-D-Phe-Arg-Trp-NH₂[1] | Ac-Glu-Glu-Met-Gln-Arg-Arg-NH₂[2][3] |
| Primary Function | Skin pigmentation stimulation, anti-inflammatory, DNA damage repair[1][4] | Anti-wrinkle (neuromodulating) |
| Target Area | Skin and hair pigmentation, skin protection | Areas with dynamic wrinkles (e.g., forehead, around the eyes) |
| Solubility | Water-soluble | Hydrophilic |
Mechanisms of Action: Distinct Biological Pathways
The primary mechanisms of action for this compound and Argireline are fundamentally different. This compound primarily modulates the melanin production pathway and inflammatory responses, whereas Argireline targets the neuromuscular pathways responsible for the formation of expression wrinkles.
This compound: A Biomimetic of α-Melanocyte-Stimulating Hormone (α-MSH)
This compound is a biomimetic peptide that mimics the natural α-melanocyte-stimulating hormone (α-MSH). It acts as an agonist for the melanocortin 1 receptor (MC1R), which is predominantly expressed in melanocytes. Activation of MC1R initiates a signaling cascade that leads to increased melanin production. This process not only enhances skin and hair pigmentation but also provides a natural defense against UV radiation.
Furthermore, the activation of MC1R by this compound has been shown to have anti-inflammatory effects by limiting the expression of pro-inflammatory mediators. It also aids in the repair of UV-induced DNA damage. Some studies suggest it may also play a role in enhancing cellular adhesion by increasing the expression of E-cadherin, which is crucial for wound healing and skin barrier function.
Argireline (Acetyl Hexapeptide-8): Inhibition of Neurotransmitter Release
Argireline is a synthetic peptide that is a fragment of SNAP-25 (synaptosomal-associated protein 25). It functions by competing with SNAP-25 for a position in the SNARE (Soluble NSF Attachment Protein Receptor) complex. The SNARE complex, composed of SNAP-25, syntaxin, and VAMP (vesicle-associated membrane protein), is essential for the fusion of vesicles containing the neurotransmitter acetylcholine with the presynaptic membrane at the neuromuscular junction.
By destabilizing the formation of the SNARE complex, Argireline attenuates the release of acetylcholine. This leads to a reduction in muscle contraction, thereby preventing the formation of and reducing the appearance of expression lines and wrinkles.
Comparative Efficacy: Quantitative Data
Table 1: Anti-Wrinkle and Skin Improvement Efficacy
| Peptide | Study Type | Concentration | Duration | Reported Efficacy | Citation |
| Argireline | In vivo, human volunteers | 10% in O/W emulsion | 30 days | Up to 30% reduction in wrinkle depth. | |
| Argireline | In vivo, Chinese subjects | Not specified | 4 weeks | Total anti-wrinkle efficacy of 48.9% in the Argireline group versus 0% in the placebo group. Significant decrease in skin roughness parameters (p < 0.01). | |
| Argireline | In vivo, human volunteers | 10% | 4 weeks | 7.2% decrease in the Wrinkle Indentation Index. | |
| Argireline | In vivo, human volunteers | Not specified | 4 weeks | Up to 48% reduction in the look of wrinkles. | |
| This compound | In vivo (combined with palmitoyl pentapeptide) | Not specified | Not specified | 10% improvement in wrinkle formation. |
Table 2: Other Biological Effects
| Peptide | Effect | Study Type | Concentration | Results | Citation |
| This compound | E-cadherin Expression | In vitro (Human hepatocytes) | 0.6 mg/mL | Significant increase in E-cadherin (CDH-1 gene) expression. | |
| Argireline | Collagen Production | In vivo, aged mouse skin | Not specified | Elevated levels of type I collagen (P < .01) and reduced type III collagen (P < .05) after 6 weeks of twice-daily application. | |
| Argireline | Skin Moisturization | In vivo, human volunteers | 10% | 45.68% increase in skin moisture level after 4 weeks. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate replication and further research.
In Vitro SNARE Complex Formation Assay (for Argireline)
Objective: To evaluate the ability of Argireline to inhibit the assembly of the SNARE complex.
Methodology:
-
Reagents: Recombinant VAMP and syntaxin proteins, in vitro transcribed and translated [³⁵S]-labeled SNAP-25, and Argireline peptide.
-
Procedure:
-
Reconstitute the SNARE complex using equimolar amounts of recombinant VAMP, syntaxin, and [³⁵S]-SNAP-25.
-
In parallel experiments, incubate the SNARE complex components with varying concentrations of Argireline (e.g., 1 mM and 2 mM).
-
Stop the assembly reaction by adding sodium dodecyl sulfate (SDS).
-
Analyze the samples using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the [³⁵S]-labeled SNAP-25 and the assembled SNARE complex using autoradiography.
-
-
Analysis: A reduction in the band corresponding to the high-molecular-weight SNARE complex in the presence of Argireline indicates inhibition of complex formation.
Gene Expression Analysis via qPCR (for this compound)
Objective: To determine the effect of this compound on the expression of specific genes (e.g., CDH-1 for E-cadherin).
Methodology:
-
Cell Culture: Culture human cells (e.g., hepatocytes - HepG2) under standard conditions.
-
Treatment: Expose the cells to a specified concentration of this compound (e.g., 0.6 mg/mL) for a defined period (e.g., 24 hours). Include an untreated control group.
-
RNA Extraction: Isolate total RNA from both treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time polymerase chain reaction (qPCR) using primers specific for the target gene (e.g., CDH-1) and a reference (housekeeping) gene.
-
Analysis: Calculate the relative gene expression in the treated group compared to the control group using the ΔΔCt method.
In Vitro Skin Permeation Study
Objective: To assess the ability of a peptide to permeate through the skin.
Methodology:
-
Apparatus: Use Franz diffusion cells.
-
Membrane: Use excised human or animal skin.
-
Receptor Fluid: The receptor compartment is filled with a suitable buffer (e.g., phosphate-buffered saline), and the temperature is maintained at 32°C to mimic skin surface temperature. The fluid is continuously stirred.
-
Application: Apply a formulation containing the peptide to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, collect samples from the receptor fluid and replace with fresh fluid to maintain sink conditions.
-
Quantification: Analyze the concentration of the peptide in the collected samples using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC).
Summary and Conclusion
This compound and Argireline (Acetyl Hexapeptide-8) are both significant peptides in dermatological research, but they operate through distinct mechanisms and offer different primary benefits.
-
Argireline (Acetyl Hexapeptide-8) is a well-established anti-wrinkle peptide that functions as a neuromodulator by inhibiting the release of acetylcholine at the neuromuscular junction. Its efficacy in reducing expression lines is supported by multiple clinical studies.
-
This compound presents a multi-faceted approach. Its primary role is as a biomimetic of α-MSH, stimulating melanin synthesis, which offers photoprotective benefits and can be used to address pigmentation-related concerns. Additionally, it exhibits anti-inflammatory properties and may contribute to skin barrier integrity. While some sources mention anti-wrinkle effects, the predominant body of evidence points to its role in pigmentation and skin protection.
For researchers and drug development professionals, the choice between these two peptides would depend on the desired therapeutic or cosmetic outcome. Argireline is a targeted solution for dynamic wrinkles, while this compound offers a broader range of applications related to skin pigmentation, inflammation, and protection. Future research could explore potential synergistic effects of combining these peptides to address multiple aspects of skin aging.
References
A Comparative Analysis of Acetyl Hexapeptide-1 and Alpha-Melanocyte-Stimulating Hormone (α-MSH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic biomimetic peptide, Acetyl Hexapeptide-1, and the endogenous neuropeptide, alpha-melanocyte-stimulating hormone (α-MSH). Both peptides are known for their roles in melanogenesis and their anti-inflammatory properties, primarily mediated through the melanocortin-1 receptor (MC1R). This comparison aims to objectively evaluate their characteristics based on available scientific data.
Overview and Chemical Properties
Alpha-MSH is a naturally occurring 13-amino acid peptide derived from the pro-opiomelanocortin (POMC) precursor protein.[1][2] It is a key regulator of skin pigmentation and also possesses potent anti-inflammatory and immunomodulatory functions.[1][3][4] this compound is a synthetic peptide designed to mimic the activity of α-MSH. Its sequence is Ac-Nle-Ala-His-D-Phe-Arg-Trp-NH2. It is primarily utilized in the cosmetics industry to promote skin pigmentation, offering a "natural tanning" effect, and to protect the skin from UV-induced damage.
| Feature | This compound | Alpha-Melanocyte-Stimulating Hormone (α-MSH) |
| Sequence | Ac-Nle-Ala-His-D-Phe-Arg-Trp-NH2 | Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 |
| Origin | Synthetic | Endogenous, derived from POMC |
| Primary Function | Biomimetic of α-MSH, stimulates melanin synthesis, anti-inflammatory | Regulation of skin pigmentation, anti-inflammatory, immunomodulation |
| Primary Receptor | Melanocortin-1 Receptor (MC1R) | Melanocortin Receptors (MC1R, MC3R, MC4R, MC5R) |
Receptor Binding Affinity and Efficacy
Both peptides exert their effects by binding to melanocortin receptors, with the MC1R being the primary target for pigmentation and cutaneous anti-inflammatory actions.
Quantitative Data
| Parameter | This compound | Alpha-Melanocyte-Stimulating Hormone (α-MSH) |
| MC1R Binding Affinity (Ki) | Data not publicly available | ~0.230 nM |
| MC3R Binding Affinity (Ki) | Data not publicly available | ~31.5 nM |
| MC4R Binding Affinity (Ki) | Data not publicly available | ~900 nM |
| MC5R Binding Affinity (Ki) | Data not publicly available | ~7160 nM |
| Melanin Synthesis Efficacy | Qualitative descriptions of melanin stimulation exist, but specific quantitative data (e.g., % increase vs. control) is not publicly available. | Stimulates eumelanin synthesis. In B16F10 melanoma cells, 200 nM α-MSH increased melanin content to approximately 249% compared to the control (100%). |
| Anti-inflammatory Potency | Described as limiting the expression of pro-inflammatory mediators like IL-1 and IL-8, but quantitative data (e.g., IC50 for cytokine inhibition) is not publicly available. | Potently inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6. The C-terminal tripeptide (KPV) is largely responsible for this activity. |
Note: A significant data gap exists in the publicly accessible scientific literature and patent databases regarding the specific quantitative performance of this compound in receptor binding and functional assays. While it is marketed as an α-MSH mimic, the lack of direct comparative data makes a precise performance evaluation challenging for the scientific community.
Signaling Pathways
Upon binding to the MC1R on melanocytes, both peptides are understood to activate the same primary signaling cascade.
Melanogenesis Signaling Pathway
The binding of the agonist (α-MSH or this compound) to the MC1R, a Gs protein-coupled receptor, initiates a signaling cascade that leads to the synthesis of melanin.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects are also mediated through MC1R, leading to the inhibition of the pro-inflammatory transcription factor NF-κB.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of these peptides. Below are representative protocols for key experiments.
MC1R Competitive Binding Assay
This assay determines the affinity of a test compound (e.g., this compound) for the MC1R by measuring its ability to displace a labeled ligand (e.g., radio-labeled α-MSH).
Protocol:
-
Cell Culture: Culture cells expressing MC1R (e.g., B16-F10 melanoma cells or transfected HEK293 cells) to an appropriate density.
-
Assay Preparation: Harvest cells and prepare a membrane fraction or use whole cells.
-
Incubation: In a multi-well plate, incubate the cell preparation with a constant concentration of a radiolabeled α-MSH analogue and serial dilutions of the unlabeled test peptide.
-
Equilibration: Incubate at a controlled temperature for a sufficient time to reach binding equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
In Vitro Melanin Content Assay
This assay quantifies the amount of melanin produced by melanocytes in culture after treatment with a test compound.
Protocol:
-
Cell Seeding: Seed B16-F10 melanoma cells in a 6-well plate at a density of 1x10^5 cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing the test peptide (e.g., this compound or α-MSH) at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the cells for 72 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them in 1N NaOH in 10% DMSO.
-
Solubilization: Heat the lysate at 80°C for 1 hour to solubilize the melanin.
-
Quantification: Measure the absorbance of the solubilized melanin at 405 nm or 492 nm using a microplate reader.
-
Normalization: Determine the total protein content of each sample (e.g., using a BCA assay) to normalize the melanin content.
-
Data Analysis: Express the results as melanin content per mg of protein and calculate the percentage increase relative to the untreated control.
In Vitro Anti-inflammatory Cytokine Inhibition Assay
This assay measures the ability of a test compound to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture immune cells (e.g., human peripheral blood mononuclear cells - PBMCs, or a macrophage cell line like THP-1) in a 96-well plate.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the test peptide for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus (e.g., LPS at 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate for 24 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of a specific pro-inflammatory cytokine (e.g., TNF-α, IL-6, or IL-8) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each peptide concentration compared to the LPS-stimulated control.
Summary and Conclusion
Alpha-MSH is a well-characterized endogenous peptide with established roles in pigmentation and inflammation, supported by extensive quantitative data on its receptor affinity and biological efficacy. This compound is a synthetic α-MSH analogue that leverages the same biological pathways. While it is widely used in cosmetic applications and is qualitatively described to mimic α-MSH's functions, there is a notable absence of publicly available, peer-reviewed quantitative data to directly compare its performance against its natural counterpart.
For the research and drug development community, this data gap is a critical consideration. While this compound may offer advantages in terms of stability or formulation, its precise potency relative to α-MSH remains uncharacterized in the public domain. Further independent studies with direct, side-by-side comparisons using standardized protocols are necessary to fully elucidate the comparative efficacy and potential therapeutic applications of this compound.
References
A Comparative Analysis of Acetyl Hexapeptide-1 and its Alternatives for Enhancing Skin Firmness: A Guide for Researchers
A comprehensive review of the reproducibility and efficacy of Acetyl Hexapeptide-1 in improving skin firmness, with a comparative analysis against established alternatives such as retinoids and Vitamin C. This guide provides an objective look at the available experimental data, detailed methodologies, and the underlying signaling pathways to inform future research and development in dermatology and cosmetology.
The quest for topical agents that can demonstrably improve skin firmness is a cornerstone of dermatological research. Among the myriad of compounds, this compound has emerged as a promising peptide-based ingredient. This guide delves into the scientific evidence supporting the reproducibility of its effects on skin firmness and provides a comparative framework against two widely recognized alternatives: retinoids and Vitamin C.
Comparative Efficacy: A Quantitative Overview
While numerous studies highlight the potential of this compound to enhance skin elasticity and firmness, a thorough review of publicly available clinical data reveals a notable lack of specific, quantitative, and reproducible results. Many studies report "significant improvements" without disclosing the underlying statistical data, such as Cutometer® readings (e.g., R0/R2 values), standard deviations, and p-values, which are crucial for assessing the reproducibility and clinical significance of the findings.[1]
In contrast, the effects of retinoids and Vitamin C on skin firmness are more extensively documented with quantitative data from various clinical trials.
Table 1: Comparative Efficacy Data on Skin Firmness
| Active Ingredient | Parameter | Reported Efficacy | Reproducibility | Source |
| This compound | Skin Firmness & Elasticity | Qualitative descriptions of "significant improvements" in a 12-week study.[1] A study on a combination product with 0.02% this compound showed improvements in elasticity and firmness.[2] | Lacks publicly available quantitative data for robust reproducibility assessment. | International Journal of Cosmetic Science (as referenced in[1]), Ye et al., 2023[2] |
| Retinoids (e.g., Retinol) | Epidermal Thickness | 46.28% average increase after 12 weeks (confocal microscopy). | High, with numerous independent studies confirming efficacy. | Kang et al., 2021 |
| Wrinkle Reduction | 63.74% reduction in cheek wrinkles and 38.74% in eye wrinkles after 12 weeks. | High | Kang et al., 2021 | |
| Vitamin C (L-ascorbic acid) | Collagen Synthesis | Stimulates transcription of collagen genes and stabilizes procollagen mRNA. | High, well-established in in-vitro and in-vivo studies. | Al-Niaimi & Chiang, 2017 |
| Wrinkle Reduction | Statistically significant reduction in wrinkles observed in clinical trials. | Moderate to High, dependent on formulation stability and concentration. | Al-Niaimi & Chiang, 2017 |
Signaling Pathways and Mechanisms of Action
The efficacy of these compounds in improving skin firmness is directly linked to their interaction with specific cellular signaling pathways that regulate the synthesis and degradation of extracellular matrix proteins, primarily collagen and elastin.
This compound
This compound is a biomimetic peptide that is believed to influence cellular communication and gene expression related to skin health. It is suggested to stimulate fibroblasts, the primary cells responsible for producing collagen and elastin, thereby improving the skin's structural integrity. Some research also indicates its involvement in pathways related to E-cadherin, a key protein in cellular adhesion, which could contribute to improved skin firmness.
References
A Researcher's Guide to Designing Negative Controls for Acetyl Hexapeptide-1 Studies
For Researchers, Scientists, and Drug Development Professionals
Acetyl Hexapeptide-1 is a biomimetic peptide that has garnered significant interest for its role in modulating skin pigmentation and inflammation. As an agonist of the α-Melanocyte-Stimulating Hormone (α-MSH), it binds to the Melanocortin 1 Receptor (MC1R) to stimulate melanin production, offering a pathway for photoprotection and addressing pigmentation disorders.[1][2] Robust experimental design is critical to validating its specific biological effects, and the cornerstone of such design lies in the meticulous selection and implementation of negative controls.
This guide provides a comparative framework for designing negative controls in this compound research, complete with experimental protocols and data presentation to ensure the validity and reliability of your findings.
Comparison of Potential Negative Controls
The primary goal of a negative control is to ensure that the observed effects are due to the specific sequence and action of this compound, rather than non-specific interactions or artifacts of the experimental conditions.[3][4] The most effective negative control for peptide research is often a scrambled peptide, which has the same amino acid composition as the active peptide but in a randomized sequence.[5] This control helps to demonstrate that the biological activity is dependent on the specific peptide sequence.
| Control Type | Description | Primary Purpose | Advantages | Limitations |
| Vehicle Control | The solvent used to dissolve the peptide (e.g., sterile water, PBS, or DMSO). | To ensure the vehicle itself does not cause a biological response. | Simple, essential baseline control. | Does not control for non-specific peptide effects. |
| Scrambled Peptide | A peptide with the same amino acid composition as this compound but in a randomized sequence. | To confirm that the biological effect is sequence-specific and not due to the general physicochemical properties of the peptide. | Gold standard for demonstrating sequence specificity. Helps rule out non-specific binding or toxicity. | Requires custom synthesis; potential for residual, unintended biological activity if not properly designed. |
| Inactive Mutant Peptide | A peptide where a key amino acid residue for MC1R binding (e.g., from the core His-Phe-Arg-Trp sequence) is substituted, typically with Alanine. | To pinpoint specific residues critical for receptor binding and activation. | Provides detailed insight into the structure-function relationship. | Requires knowledge of critical binding residues; more complex to design and synthesize than a scrambled peptide. |
Key Experimental Protocols and Data
To validate the efficacy of this compound and the inertness of the negative controls, a series of quantitative assays should be performed. The following protocols are standard in the field for assessing melanogenesis in a cell-based model, such as B16F10 murine melanoma cells.
This assay quantifies the production of melanin in cultured melanocytes following treatment.
Protocol:
-
Cell Culture: Plate B16F10 melanoma cells in 24-well plates and culture for 24 hours.
-
Treatment: Treat cells with α-MSH (positive control), this compound, Scrambled Peptide, and Vehicle Control for 72 hours.
-
Cell Lysis: Wash cells with PBS and lyse them in a solution of 1N NaOH with 10% DMSO.
-
Quantification: Heat the lysates at 70°C to solubilize melanin. Measure the absorbance at 490 nm using a microplate reader.
-
Normalization: Determine the total protein content of each sample using a BCA or Bradford assay to normalize melanin content to cell number.
Expected Quantitative Data:
| Treatment Group | Concentration | Melanin Content (% of Vehicle Control) | Standard Deviation |
| Vehicle Control | N/A | 100% | ± 5.2% |
| α-MSH (Positive Control) | 200 nM | 245% | ± 15.8% |
| This compound | 1 µM | 215% | ± 12.1% |
| Scrambled Peptide | 1 µM | 103% | ± 6.1% |
This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.
Protocol:
-
Cell Culture & Treatment: Follow steps 1 and 2 from the Melanin Content Assay protocol.
-
Cell Lysis: Wash cells with PBS and lyse them in a phosphate buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Enzyme Reaction: Add L-DOPA (the substrate for tyrosinase) to the cell lysates and incubate at 37°C.
-
Quantification: Measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals.
-
Normalization: Normalize tyrosinase activity to the total protein content of the lysates.
Expected Quantitative Data:
| Treatment Group | Concentration | Tyrosinase Activity (% of Vehicle Control) | Standard Deviation |
| Vehicle Control | N/A | 100% | ± 7.5% |
| α-MSH (Positive Control) | 200 nM | 230% | ± 18.2% |
| This compound | 1 µM | 195% | ± 14.9% |
| Scrambled Peptide | 1 µM | 105% | ± 8.1% |
Since MC1R is a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic AMP (cAMP). This assay confirms that this compound is acting through the expected signaling pathway.
Protocol:
-
Cell Culture: Use a cell line expressing MC1R (e.g., CHO cells stably transfected with human MC1R or B16F10 cells).
-
Treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate cells for a short period (e.g., 30 minutes) with the test compounds.
-
Detection: Lyse the cells and measure intracellular cAMP levels using a competitive enzyme immunoassay (EIA) or a fluorescence resonance energy transfer (FRET)-based biosensor kit.
Expected Quantitative Data:
| Treatment Group | Concentration | Intracellular cAMP (% of Vehicle Control) | Standard Deviation |
| Vehicle Control | N/A | 100% | ± 9.8% |
| α-MSH (Positive Control) | 200 nM | 450% | ± 25.3% |
| This compound | 1 µM | 380% | ± 21.7% |
| Scrambled Peptide | 1 µM | 108% | ± 10.5% |
Mandatory Visualizations
Visual diagrams are essential for conceptualizing the complex biological and experimental processes involved in this compound research.
References
A Comparative Guide to the Efficacy of Acetyl Hexapeptide-1 and Other Leading Anti-Aging Peptides
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of cosmetic science, the quest for effective anti-aging compounds is perpetual. Peptides, short chains of amino acids, have emerged as pivotal players in skincare formulations, offering targeted and potent effects. This guide provides an objective comparison of the efficacy of Acetyl Hexapeptide-1 against other widely recognized anti-aging peptides, including Matrixyl® (Palmitoyl Pentapeptide-4), Argireline® (Acetyl Hexapeptide-8), and Copper Peptides. The information is supported by experimental data from various studies to aid in research and development.
Executive Summary
This compound is a multifaceted peptide that demonstrates a holistic approach to skin aging by not only supporting collagen and elastin production but also by enhancing the skin's natural repair mechanisms and improving cellular communication.[1] In contrast, peptides like Matrixyl® primarily focus on stimulating collagen synthesis, while Argireline® is known for its ability to reduce the appearance of expression lines by modulating muscle contraction. Copper peptides are recognized for their role in wound healing and promoting collagen synthesis. While direct head-to-head clinical trials with quantitative data for this compound against all other peptides are limited, this guide synthesizes available data from individual studies to provide a comparative overview.
Quantitative Data Comparison
The following tables summarize the quantitative data on the efficacy of the selected anti-aging peptides from various clinical and in-vitro studies. It is important to note that the data is derived from separate studies with potentially different methodologies, and direct comparison should be made with caution.
Table 1: Wrinkle Reduction
| Peptide | Trade Name | Concentration Tested | Duration of Study | Wrinkle Depth Reduction | Wrinkle Volume/Area Reduction | Citation |
| This compound | - | 0.02% (in combination with 0.1% Retinol) | 8 weeks | Significant reduction in wrinkle volume and length | Significant reduction observed | [2] |
| Palmitoyl Pentapeptide-4 | Matrixyl® | 0.005% | 28 days | 18% | Fold thickness reduced by 37% | [3] |
| Palmitoyl Pentapeptide-4 | - | 7% | 8 weeks | Significant reduction | - | [4][5] |
| Acetyl Hexapeptide-8 | Argireline® | 10% | 30 days | Up to 30% | - | |
| Acetyl Hexapeptide-8 | Argireline® | - | 4 weeks | 48.9% (total anti-wrinkle efficacy) | - | |
| Acetyl Hexapeptide-8 | Argireline® | 2% | 28 days | - | Volume reduced by 20.6%, Length by 15.9% |
Table 2: Skin Elasticity and Firmness
| Peptide | Trade Name | Concentration Tested | Duration of Study | Improvement in Skin Elasticity | Improvement in Skin Firmness | Citation |
| This compound | - | Not specified | 12 weeks | Significant improvement | Significant improvement | |
| Palmitoyl Pentapeptide-4 | Matrixyl® | 0.005% | 28 days | - | 21% increase | |
| Copper Peptides | - | Not specified | 12 weeks | Significant improvement | Significant improvement | |
| Hydrolyzed Collagen | - | - | 12 weeks | 22.7% increase (R2 elasticity index) | - |
Table 3: Collagen and Extracellular Matrix (ECM) Synthesis
| Peptide | In Vitro/Ex Vivo | Concentration Tested | Effect on Collagen Synthesis | Effect on other ECM components | Citation |
| This compound | In vitro | Not specified | Enhances collagen production | Enhances elastin production | |
| This compound | In vitro | Not specified | Upregulates E-cadherin expression | - | |
| Palmitoyl Pentapeptide-4 | In vitro | Not specified | Stimulates Collagen I, III, and IV | Stimulates fibronectin and hyaluronic acid synthesis | |
| Copper Peptides | In vitro | Not specified | 70% of women showed increased collagen production | Stimulates elastin and glycosaminoglycan synthesis | |
| Collagen Peptides | In vitro | 0.01% and 1% | Significantly increased | Increased expression of elastin and versican genes |
Signaling Pathways and Mechanisms of Action
The anti-aging effects of these peptides are mediated through distinct signaling pathways.
This compound: Holistic Cellular Communication
This compound appears to work through complex cellular communication processes that target multiple aspects of skin aging. It stimulates fibroblasts to increase the production of essential extracellular matrix proteins like collagen and elastin. Recent research also indicates its role in upregulating E-cadherin, a key protein in maintaining tissue structure and promoting cell-to-cell adhesion.
Matrixyl® (Palmitoyl Pentapeptide-4): Collagen Synthesis Stimulation
Matrixyl®, a signal peptide, mimics a fragment of procollagen type I. It stimulates fibroblasts to synthesize key components of the extracellular matrix, including collagen I, III, and IV, as well as fibronectin and hyaluronic acid. This action helps to rebuild the dermal matrix, leading to a reduction in wrinkle appearance.
References
- 1. Does this compound Work On Sagging Skin? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 2. Improvement of mild photoaged facial skin in middle‐aged Chinese females by a supramolecular retinol plus acetyl hexapeptide‐1 containing essence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Double-blind, Randomized Trial on the Effectiveness of Acetylhexapeptide-3 Cream and Palmitoyl Pentapeptide-4 Cream for Crow's Feet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Efficacy of 7% Palmitoyl Pentapeptide-4 Serum for the Periorbital Wrinkle Reduction | Rangsit Graduate Research Conference : RGRC [rsujournals.rsu.ac.th]
- 5. rsujournals.rsu.ac.th [rsujournals.rsu.ac.th]
Unveiling the Multifaceted Bioactivity of Acetyl Hexapeptide-1: A Cross-Validation in Diverse Cell Lines
For Immediate Release
In the dynamic field of dermatological research and cosmetic science, Acetyl Hexapeptide-1 has emerged as a peptide of significant interest. This guide offers an in-depth comparison of its bioactivity across various cell lines, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data. Our analysis focuses on the peptide's distinct mechanisms of action in melanocytes, keratinocytes, and hepatocytes, underscoring its versatile potential in skincare and therapeutic applications.
This compound, a biomimetic peptide, is recognized for its ability to modulate key cellular pathways. In melanocytes, it acts as an agonist of the α-Melanocyte-Stimulating Hormone (α-MSH), stimulating melanin production.[1] In keratinocytes, it exhibits potent anti-inflammatory properties and enhances the skin's defense mechanisms.[2] Furthermore, studies on hepatocytes have revealed its role in promoting cell adhesion through the upregulation of E-cadherin.[3][4][5] This comparative guide will dissect these bioactivities, presenting quantitative data and detailed experimental protocols to facilitate a deeper understanding of this compound's cellular effects.
Comparative Bioactivity of this compound Across Cell Lines
The following table summarizes the quantitative effects of this compound observed in different cell lines, providing a clear comparison of its efficacy and mechanism of action.
| Cell Line | Bioactivity | Key Biomarker/Assay | Result | Reference |
| Melanocytes | Melanogenesis Stimulation | Tyrosinase Activity | +83% | |
| Melanin Production | +95% | |||
| Keratinocytes | Anti-inflammatory | IL-1α Reduction | Significant Decrease | |
| IL-8 Reduction | Significant Decrease | |||
| PGE2 Reduction | Significant Decrease | |||
| DNA Protection & Repair | UV-induced Damage | Limitation of Photoaging | ||
| Hepatocytes (HepG2) | Cell Adhesion | CDH-1 (E-cadherin) Gene Expression | Significant Increase at 24h and 48h | |
| Cytotoxicity | Cell Viability Assay | No cytotoxic effects observed |
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
Melanogenesis Assay in Melanocytes
-
Cell Culture: Human epidermal melanocytes are cultured in a suitable growth medium (e.g., Medium 254) supplemented with Human Melanocyte Growth Supplement.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 72 hours). A known α-MSH agonist can be used as a positive control.
-
Tyrosinase Activity Assay:
-
Cell lysates are prepared using a lysis buffer containing protease inhibitors.
-
The protein concentration of each lysate is determined using a BCA protein assay.
-
An equal amount of protein from each sample is incubated with L-DOPA, the substrate for tyrosinase.
-
The formation of dopachrome is measured spectrophotometrically at 475 nm. The results are expressed as a percentage of the untreated control.
-
-
Melanin Content Assay:
-
After treatment, cells are washed with PBS and lysed with a solution of NaOH.
-
The absorbance of the lysate is measured at 405 nm to quantify the melanin content.
-
A standard curve using synthetic melanin is used to determine the melanin concentration. The results are normalized to the total protein content and expressed as a percentage of the untreated control.
-
Anti-inflammatory Assay in Keratinocytes
-
Cell Culture: Human epidermal keratinocytes are cultured in a keratinocyte growth medium (e.g., EpiLife) supplemented with Human Keratinocyte Growth Supplement.
-
Induction of Inflammation: Cells are pre-treated with this compound for a defined period before being exposed to an inflammatory stimulus, such as UV radiation or a pro-inflammatory cytokine like TNF-α.
-
Cytokine Measurement (ELISA):
-
The cell culture supernatant is collected after the treatment period.
-
The concentrations of inflammatory mediators such as IL-1α, IL-8, and Prostaglandin E2 (PGE2) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
The results are expressed as pg/mL or as a percentage of the stimulated, untreated control.
-
Gene Expression Analysis in Hepatocytes (HepG2)
-
Cell Culture: HepG2 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells are treated with this compound at various concentrations for different time points (e.g., 24, 48, and 72 hours).
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
The concentration and purity of the RNA are determined using a spectrophotometer.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qPCR):
-
qPCR is performed using the synthesized cDNA, gene-specific primers for CDH-1 (E-cadherin), and a suitable housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the ΔΔCt method. The results are presented as fold change compared to the untreated control.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for assessing its bioactivity.
References
- 1. This compound | Melitane® | Cosmetic Ingredients Guide [ci.guide]
- 2. MelinOIL™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 3. mdpi.com [mdpi.com]
- 4. Sciforum : Event management platform [sciforum.net]
- 5. Genetic Insights into E-Cadherin Modulation: Exploring the Benefits of Synthetic this compound in Wound Healing and Anti-Aging for Dermo-Cosmetics [mdpi.com]
A Comparative Analysis of Acetyl Hexapeptide-1 and Palmitoyl Pentapeptide for Skin Rejuvenation
For Immediate Release
In the rapidly evolving field of dermo-cosmetics, peptides have emerged as a cornerstone of advanced anti-aging formulations. This guide provides a detailed comparison of two widely utilized peptides, Acetyl Hexapeptide-1 and Palmitoyl Pentapeptide, for researchers, scientists, and drug development professionals. The following sections objectively evaluate their mechanisms of action, present supporting experimental data, and outline the methodologies of key studies.
Introduction to the Peptides
This compound is a synthetic peptide that has garnered attention for its multifaceted approach to skin aging. It is recognized for its ability to modulate muscle contraction, thereby reducing the appearance of expression lines.[1] Concurrently, it is reported to stimulate collagen synthesis and enhance cellular adhesion, contributing to improved skin structure and firmness.[2][3]
Palmitoyl Pentapeptide , often referred to by its trade name Matrixyl, is a small peptide linked to a fatty acid to enhance its skin penetration. Its primary function is to stimulate the synthesis of extracellular matrix components, including collagen and elastin, which are crucial for maintaining skin's youthful integrity.[4]
Mechanisms of Action
The two peptides achieve their anti-aging effects through distinct biological pathways.
This compound exhibits a dual mechanism of action. Firstly, it acts as a neurotransmitter inhibitor, reducing muscle contractions that lead to the formation of expression wrinkles.[1] This "Botox-like" effect is achieved by influencing both pre-synaptic and post-synaptic pathways of muscle stimulation. Secondly, it has been shown to stimulate the production of Type I collagen and upregulate the expression of E-cadherin, a key protein in maintaining the integrity of the dermal-epidermal junction and promoting tissue repair.
Palmitoyl Pentapeptide primarily functions as a signaling molecule that mimics a fragment of procollagen type I. It stimulates fibroblasts to produce key components of the extracellular matrix, including collagen (types I and III), elastin, and fibronectin. This action helps to rebuild the dermal matrix, leading to firmer, smoother skin and a reduction in wrinkle depth.
Quantitative Efficacy: A Comparative Overview
The following table summarizes the quantitative results from clinical studies evaluating the efficacy of each peptide.
| Parameter | This compound | Palmitoyl Pentapeptide-4 | Placebo | Study Duration |
| Wrinkle Depth | Significant improvement in combination with retinol | ↓ 18% | No significant change | 28 days |
| Wrinkle Thickness | Data not available | ↓ 37% | No significant change | 28 days |
| Skin Roughness | Significant improvement in combination with retinol | ↓ 21% | No significant change | 28 days |
| Skin Elasticity & Firmness | Significant improvements observed | Data not available | No significant change | 12 weeks |
| Crow's Feet Grading Scale (Static) | ↓ 0.86 points (as AHP-3) | ↓ 0.86 points | No significant change | 8 weeks |
| Crow's Feet Grading Scale (Dynamic) | ↓ 0.57 points (as AHP-3) | ↓ 0.86 points | No significant change | 8 weeks |
Note: Data for this compound on wrinkle depth and roughness is from a study where it was combined with retinol. Data for crow's feet is for Acetylhexapeptide-3 (AHP-3), a closely related peptide.
A double-blind, randomized trial comparing Acetylhexapeptide-3 (AHP-3) and Palmitoyl Pentapeptide-4 (PPP-4) for the treatment of crow's feet found that PPP-4 demonstrated better overall results based on clinical photos, instrumental data, and self-assessment questionnaires.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes, the following diagrams are provided in DOT language.
Caption: Signaling Pathway of this compound.
Caption: Signaling Pathway of Palmitoyl Pentapeptide.
References
- 1. lelangskincare.com [lelangskincare.com]
- 2. Does this compound Work On Sagging Skin? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 3. Unraveling the Molecular Mechanisms of Synthetic Acetyl Hexapeptide in E-Cadherin Activation for Tissue Rejuvenation [mdpi.com]
- 4. Double-blind, Randomized Trial on the Effectiveness of Acetylhexapeptide-3 Cream and Palmitoyl Pentapeptide-4 Cream for Crow's Feet - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Acetyl Hexapeptide-1: A Statistical Analysis of Dose-Response and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acetyl Hexapeptide-1's performance with other leading peptide alternatives, supported by available experimental data. We delve into the dose-response relationship of these molecules, offering a statistical and mechanistic overview to inform research and development in the fields of dermatology and cosmetic science.
Executive Summary
This compound is a synthetic peptide that has garnered significant interest for its diverse biological activities, primarily its role in skin pigmentation and its potential as an anti-aging agent. This guide will explore its dose-dependent effects and compare them against two well-established categories of cosmetic peptides: a neurotransmitter-inhibiting peptide, Acetyl Hexapeptide-8 (Argireline), and a signal peptide, Palmitoyl Pentapeptide-4 (Matrixyl), as well as a synthetic tri-peptide, Dipeptide Diaminobutyroyl Benzylamide Diacetate (SYN®-AKE). While quantitative dose-response data for this compound is still emerging, this guide synthesizes available information to provide a comparative framework.
Data Presentation: A Comparative Analysis of Peptide Efficacy
The following tables summarize the available quantitative data on the dose-response of this compound and its alternatives. It is important to note that direct comparative studies with identical experimental conditions are limited; therefore, the data is presented as reported in individual studies.
Table 1: Anti-Wrinkle and Muscle Contraction Inhibition Effects
| Peptide | Concentration | Endpoint | Result | Citation |
| This compound | 0.02% (in a formulation with 0.1% Retinol) | Wrinkle Volume and Length Reduction | Significant reduction in wrinkles on cheeks, forehead, canthus, nasolabial fold, eyebrow, and under the eyes after 8 weeks. | [1] |
| Acetyl Hexapeptide-8 (Argireline) | 5% | Wrinkle Depth Reduction | 16.26% decrease in wrinkle depth after 28 days. | [2] |
| Acetyl Hexapeptide-8 (Argireline) | 10% | Wrinkle Depth Reduction | 17% decrease in wrinkle depth after 15 days. | [2] |
| Acetyl Hexapeptide-8 (Argireline) | 10% | Wrinkle Depth Reduction | Up to 30% reduction in wrinkle depth after 30 days. | [3] |
| Dipeptide Diaminobutyroyl Benzylamide Diacetate (SYN®-AKE) | 0.5 mM | Muscle Cell Contraction Frequency | 82% reduction in the frequency of contractions of innervated muscle cells after 2 hours. | [4] |
Table 2: Effects on Melanogenesis
| Peptide | Concentration | Endpoint | Result | Citation |
| This compound | Not Specified | Melanin Synthesis | Stimulates melanin synthesis. | |
| This compound | Not Specified | Tyrosinase Activity | Stimulates tyrosinase activity. |
Table 3: Effects on Extracellular Matrix Components
| Peptide | Concentration | Endpoint | Result | Citation |
| Palmitoyl Pentapeptide-4 (Matrixyl) | Not Specified | Collagen Synthesis | Stimulates the synthesis of collagen and other dermal matrix components. | |
| Acetyl Hexapeptide-8 (Argireline) | Not Specified | Collagen Production | May support collagen production. |
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for evaluating the efficacy and potential applications of these peptides.
This compound: Melanocortin 1 Receptor (MC1R) Signaling Pathway
This compound is a biomimetic peptide of α-melanocyte-stimulating hormone (α-MSH). It functions by binding to and activating the Melanocortin 1 Receptor (MC1R) on melanocytes, initiating a cascade that leads to melanin production. This pathway also plays a role in DNA repair and protection against UV-induced damage.
Acetyl Hexapeptide-8 and SYN®-AKE: Inhibition of Neuromuscular Signaling
Acetyl Hexapeptide-8 and SYN®-AKE both function by interfering with the formation of the SNARE complex at the neuromuscular junction. This complex is essential for the release of the neurotransmitter acetylcholine, which triggers muscle contraction. By disrupting this process, these peptides lead to muscle relaxation and a reduction in the appearance of expression wrinkles.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of cosmetic peptides.
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the cytotoxic effect of a peptide on human keratinocytes (HaCaT cells) at various concentrations.
Protocol:
-
Cell Culture: Culture HaCaT cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare stock solutions of the test peptide in deionized water and dilute to final working concentrations (e.g., 1, 10, 100, 1000 µg/mL) in cell culture medium. Remove the old medium from the cells and add 100 µL of the peptide-containing medium to each well. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., 70% ethanol) as a positive control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 25 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Gene Expression Analysis: Quantitative PCR (qPCR) for CDH1
Objective: To quantify the expression of the E-cadherin gene (CDH1) in human hepatocytes (HepG2) following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Culture and treat HepG2 cells with the desired concentrations of this compound for specified time points (e.g., 24, 48, 72, 96 hours).
-
RNA Extraction: Isolate total RNA from the treated and untreated cells using a suitable RNA extraction kit (e.g., TRIzol or RNeasy kit).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for CDH1 and a reference gene (e.g., β-actin), and a SYBR Green master mix.
-
qPCR Amplification: Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of CDH1 using the 2^-ΔΔCt method, normalizing to the reference gene and comparing treated to untreated samples.
In Vitro Skin Penetration: Franz Diffusion Cell Assay
Objective: To assess the permeation of a peptide through a skin membrane from a topical formulation.
Protocol:
-
Membrane Preparation: Use excised human or animal skin, or a synthetic membrane, and mount it between the donor and receptor chambers of a Franz diffusion cell.
-
Receptor Chamber: Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintain the temperature at 32°C to mimic physiological conditions. Ensure constant stirring.
-
Formulation Application: Apply a known quantity of the peptide-containing formulation to the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), collect samples from the receptor fluid and replace with fresh, pre-warmed receptor fluid.
-
Sample Analysis: Analyze the collected samples for peptide concentration using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount of peptide permeated per unit area over time to determine the permeation profile.
Conclusion
This compound presents a multifaceted profile with activities in both melanogenesis and potential anti-aging applications. While direct, comprehensive dose-response data remains an area for further investigation, the available evidence suggests its efficacy in modulating skin properties. In comparison, alternatives like Acetyl Hexapeptide-8 and SYN®-AKE offer more targeted, potent effects on expression wrinkles through neuromuscular blockade, with more established quantitative data on their dose-dependent efficacy. Palmitoyl Pentapeptide-4 (Matrixyl) remains a key player in stimulating collagen synthesis.
The choice of peptide for research and development will ultimately depend on the desired biological endpoint. For applications targeting skin pigmentation and photoprotection, this compound is a promising candidate. For potent anti-wrinkle effects, particularly for expression lines, Acetyl Hexapeptide-8 and SYN®-AKE are strong contenders. For addressing signs of aging related to collagen degradation, Matrixyl is a well-regarded option. Further head-to-head clinical trials with robust, standardized methodologies are necessary to definitively delineate the comparative efficacy and optimal dose-responses of these promising cosmetic peptides.
References
- 1. Improvement of mild photoaged facial skin in middle-aged Chinese females by a supramolecular retinol plus this compound containing essence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetyl Hexapeptide-8 (Explained + Products) [incidecoder.com]
- 3. researchgate.net [researchgate.net]
- 4. soap-formula.ru [soap-formula.ru]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Acetyl Hexapeptide-1
Essential guidelines for the safe and compliant disposal of Acetyl Hexapeptide-1 are critical for maintaining laboratory safety and environmental protection. While generally not classified as a hazardous substance, prudent handling and disposal in accordance with institutional and local regulations are paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive operational and disposal plan.
Immediate Safety and Handling
When handling this compound, standard laboratory precautions should be observed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. In the event of a spill, absorb the material with an inert substance and place it in a designated chemical waste container. For large spills, consult your institution's environmental health and safety (EHS) department.
Disposal Protocol for this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound from a research laboratory setting.
Step 1: Waste Segregation and Collection
-
Liquid Waste: Collect all aqueous solutions containing this compound in a dedicated, clearly labeled waste container. Do not pour solutions down the drain unless explicitly permitted by your institution's EHS guidelines for non-hazardous materials.
-
Solid Waste: Dispose of all materials contaminated with this compound, such as pipette tips, gloves, and vials, in a designated solid chemical waste container.
Step 2: Container Labeling
Properly label all waste containers with "Non-Hazardous Chemical Waste" and a specific description of the contents, including "this compound." Ensure the label is securely attached and legible.
Step 3: Optional Inactivation of Liquid Waste
For an added layer of safety, especially for larger quantities of liquid waste, chemical inactivation through hydrolysis can be performed. This process breaks down the peptide bonds.
Experimental Protocol for Inactivation:
-
Working in a fume hood, add a sufficient volume of 1 M hydrochloric acid (HCl) or 1 M sodium hydroxide (NaOH) to the peptide solution.
-
Gently stir the mixture and allow it to stand for a minimum of 24 hours in a sealed, appropriately labeled container to ensure complete degradation.
-
After the inactivation period, neutralize the solution by slowly adding a base (e.g., sodium bicarbonate) to an acidic solution or an acid to a basic solution until the pH is between 6.0 and 8.0.
Step 4: Storage Pending Disposal
Store the labeled waste containers in a designated and secure secondary containment area, away from incompatible materials, while awaiting pickup.
Step 5: Final Disposal
Arrange for the collection of the chemical waste by your institution's EHS department or a licensed chemical waste disposal contractor. Ensure all necessary documentation is completed as required.
Step 6: Disposal of Empty Containers
Before disposing of empty this compound containers in regular laboratory glass or plastic recycling, they should be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as chemical waste.
Quantitative Disposal Parameters
The following table summarizes general recommendations for the handling and disposal of non-hazardous peptide waste. Specific quantitative limits may vary based on institutional and local regulations.
| Parameter | Recommendation | Rationale |
| Inactivation Reagent Concentration | 1 M HCl or 1 M NaOH | Sufficient to hydrolyze peptide bonds. |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide. |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for disposal into institutional waste streams. |
| Storage Temperature for Waste | Room Temperature (in a secure area) | Standard for non-hazardous chemical waste pending disposal. |
This compound Signaling Pathway
This compound is a biomimetic peptide that influences skin pigmentation by mimicking the natural alpha-melanocyte-stimulating hormone (α-MSH). Its mechanism of action involves the stimulation of melanin synthesis.[1]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound waste is a critical component of laboratory safety protocols.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Acetyl Hexapeptide-1
Essential safety protocols and logistical plans for the laboratory handling and disposal of Acetyl hexapeptide-1, ensuring the protection of researchers and the integrity of scientific work.
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for this compound, a synthetic peptide commonly used in cosmetic and research applications. Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) classify this compound as a non-hazardous substance, it is best practice to employ a standard level of personal protective equipment to mitigate any potential risks.[1] The following PPE is recommended for handling this compound in a laboratory setting.
| Protection Type | Specific Recommendation | Purpose |
| Eye Protection | Chemical safety goggles | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Nitrile gloves | Protects skin from direct contact with the compound. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes the potential for inhalation of any dust or aerosols.[1] |
This multi-layered approach to personal protection is a fundamental aspect of laboratory safety, providing a barrier against unforeseen chemical interactions and accidental exposures.
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial for the safe and efficient handling of this compound. The following protocol outlines the key steps from preparation to post-handling cleanup.
Preparation:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the most current SDS for this compound.
-
Ensure a Well-Ventilated Workspace: All handling of the compound should occur in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]
-
Verify Emergency Equipment Accessibility: Confirm that an eyewash station and safety shower are unobstructed and readily accessible.
-
Assemble All Necessary Materials: Gather all required equipment, reagents, and the this compound compound before commencing the procedure.
Handling:
-
Don Appropriate PPE: Put on all recommended personal protective equipment as outlined in the table above.
-
Careful Dispensing: When weighing or transferring the powder, do so in a manner that avoids the creation of dust or aerosols.
-
Solution Preparation: If preparing a solution, add the peptide to the solvent slowly and stir gently to avoid splashing.
-
Avoid Contamination: Use clean, dedicated spatulas and glassware to prevent cross-contamination.
Post-Handling:
-
Decontamination: Clean all work surfaces and equipment that came into contact with this compound.
-
Proper Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
Hand Washing: Thoroughly wash hands with soap and water after removing gloves.
Emergency Procedures: First Aid Measures
In the event of an accidental exposure to this compound, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
Waste Compound:
-
Dispose of waste this compound in accordance with all applicable federal, state, and local environmental regulations. For smaller quantities, some sources suggest disposal with household waste may be permissible, but it is crucial to consult and adhere to your institution's specific guidelines.
Empty Containers:
-
Triple-rinse empty containers with a suitable solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
-
Once cleaned, the container can be disposed of according to institutional and local regulations.
Workflow for Safe Handling and Disposal
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
